N-(propan-2-yl)piperidin-3-amine
Description
Properties
IUPAC Name |
N-propan-2-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXUUHPCEVNZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611906 | |
| Record name | N-(Propan-2-yl)piperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-19-6 | |
| Record name | N-(Propan-2-yl)piperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of N-(propan-2-yl)piperidin-3-amine
[1][2]
Author:12Executive Summary & Synthetic Context[3][4][5]
N-(propan-2-yl)piperidin-3-amine (also known as 3-isopropylaminopiperidine) is a critical pharmacophore, serving as a secondary amine building block for high-value Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin and Linagliptin.[1][2]
In drug development, the structural integrity of this intermediate is paramount.[2] Impurities such as the regioisomer (N-isopropylpiperidin-4-amine) or the over-alkylated tertiary amine can silently compromise downstream SAR (Structure-Activity Relationship) data.[1][2]
This guide provides a definitive elucidation strategy, moving beyond basic identity confirmation to rigorous structural and stereochemical validation.[2]
Chemical Profile[1][2][6][7][8][9][10]
Analytical Workflow Strategy
The elucidation process must follow a logical hierarchy: Mass Confirmation
Figure 1: Hierarchical workflow for structural validation. Color coding indicates critical decision gates (Red: Input, Blue: Structural, Yellow: Stereochemical, Green: Release).[2]
High-Resolution Mass Spectrometry (HRMS)[1]
Before consuming sample for NMR, confirm the molecular formula.[2] The presence of two nitrogen atoms dictates an even molecular weight (Nitrogen Rule), but the
Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]
-
Mobile Phase:
(95:5) + 0.1% Formic Acid.[2] -
Target:
-
Calculated
: 143.1543 m/z.[2] -
Acceptance Criteria:
ppm.
-
Critical Insight: If you observe a significant peak at 185.2 m/z , this indicates the N-isopropyl-N-propyl impurity (over-alkylation) or residual Boc-protection intermediates (if applicable), which NMR will subsequently identify.[1][2]
NMR Spectroscopy: The Connectivity Engine
This is the core of the elucidation. The challenge is distinguishing the 3-substituted isomer from the 4-substituted isomer and assigning the specific ring protons.
Solvent Selection
Use Benzene-d6 (
-
Why? In
, the amine protons often broaden or exchange rapidly, and the ring protons can overlap significantly.[2] Benzene-d6 provides superior resolution for aliphatic amines due to Anisotropic Induced Shift (ASIS).[1][2]
1H NMR Assignment Logic (400 MHz+)
| Position | Type | Approx Shift ( | Multiplicity | Diagnostic Feature |
| Isopropyl | Methyl | 0.95 - 1.05 | Doublet (d) | Integrates to 6H.[1][2] Strongest signal. |
| Isopropyl | Methine | 2.75 - 2.90 | Septet (sept) | Couples to the methyl doublet.[2] |
| Piperidine | Methylene | 2.80 - 3.10 | Multiplet (m) | Deshielded (Alpha to ring N).[2] |
| Piperidine | Methine | 2.40 - 2.60 | Multiplet (m) | The Key Handle. Connects ring to isopropyl.[2] |
| Piperidine | Methylene | 2.90 - 3.00 | Multiplet (m) | Deshielded (Alpha to ring N).[2] |
| Piperidine | Methylene | 1.20 - 1.80 | Complex (m) | The "envelope" region.[2] |
| NH (Amine) | Labile | Variable | Broad Singlet | Disappears on |
2D NMR Validation Strategy
To prove the substituent is at
-
COSY (Correlation Spectroscopy):
-
HMBC (Heteronuclear Multiple Bond Correlation):
Figure 2: NMR Connectivity Map. Solid black lines represent direct H-H coupling (COSY).[2] Dashed red line represents long-range C-H coupling (HMBC) essential for proving the 3-position attachment.[1]
Stereochemical Analysis (Chiral HPLC)
The
Derivatization (Optional but Recommended)
Direct analysis of secondary amines can lead to peak tailing.[2] Derivatization with benzyl chloroformate (Cbz-Cl) or tosyl chloride improves peak shape and detection sensitivity (UV absorbance).[2]
Experimental Protocol (Direct Analysis)
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for amines).[1][2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]
-
Note: The Diethylamine (DEA) is mandatory . It acts as a competing base to suppress the ionization of the piperidine nitrogen, preventing it from sticking to the silica backbone of the column.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophores) or Refractive Index (RI).
Self-Validating Check:
Inject the racemic mixture first to establish the separation window.[1][2] If the peaks do not resolve to baseline (
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22394351, N-(Propan-2-yl)piperidin-4-amine (Isomer comparison). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.).[2] John Wiley & Sons.[2] (Standard text for NMR shift logic).
-
Daicel Corporation. Chiral Column Selection Guide for Amines. Retrieved from [Link]
- European Patent EP2958894A1.Process for the preparation of enantiomerically enriched 3-aminopiperidine. (Describes the resolution and analysis of the parent 3-aminopiperidine scaffold).
The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and biologically active natural products has earned it the esteemed status of a "privileged scaffold."[1][2] This is not a matter of chance; the piperidine moiety possesses a unique combination of properties that make it exceptionally well-suited for drug design. Its conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling the formation of crucial salt bridges with amino acid residues in protein binding pockets. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, neuropharmacological, antimicrobial, and antiviral properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have emerged as a significant class of compounds in oncology, demonstrating a broad spectrum of anticancer activities through diverse mechanisms of action.[3] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways that are often dysregulated in cancer.[4]
Structure-Activity Relationship (SAR) and Quantitative Analysis
The anticancer potency of piperidine derivatives is intricately linked to their chemical structure. Substitutions on the piperidine ring and the nature of the appended moieties can dramatically influence their cytotoxic effects. The following table summarizes the in vitro cytotoxic activity of several representative piperidine derivatives against a panel of human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference(s) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |
| Compound 17a | PC-3 | Prostate | 0.81 | [3] |
| MGC803 | Gastric | 1.09 | [3] | |
| MCF-7 | Breast | 1.30 | [3] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3][5] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [3] | |
| PC-3 | Prostate | <25 (GI50, µg/mL) | [3] | |
| Compound 47 | HepG2 | Liver | 0.25 | [6] |
| Carboxamide Derivative (3-fluoro substitution) | A-549 | Lung | 15.94 ± 0.201 | [4] |
| MCF-7 | Breast | 22.12 ± 0.213 | [4] | |
| Carboxamide Derivative (cyclobutyl ring) | A-549 | Lung | 16.56 ± 0.125 | [4] |
| MCF-7 | Breast | 24.68 ± 0.217 | [4] | |
| Piperine | HCT-8 | Colon | 66.0 | [7] |
| B16 | Melanoma (mouse) | 69.9 | [7] | |
| 1-benzyl-1-(2- methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung | 32.43 | [7] |
Expert Insight: The data clearly indicates that minor structural modifications can lead to significant changes in potency and selectivity. For instance, the high activity of Compound 16 against renal cancer cells (786-0) with a low GI50 value highlights its potential for this specific malignancy.[3][5] The comparison of cytotoxicity in cancerous versus non-cancerous cell lines to determine a selectivity index (SI) is a critical step in prioritizing lead compounds for further development.[5]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A predominant mechanism through which piperidine derivatives exert their anticancer effects is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][8][9] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][8][10][11] Piperine, a well-known natural piperidine alkaloid, has been shown to suppress the activation of this pathway, leading to the induction of autophagy and degradation of key oncoproteins.[8]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidine derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. The goal is to have cells in an exponential growth phase during the assay.[12]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add it to each well (typically 10-20 µL per 100 µL of medium).[13][14] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[1][12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Neuropharmacological Activity of Piperidine Derivatives
The piperidine scaffold is a key structural feature in numerous centrally active drugs, including antipsychotics, antidepressants, and analgesics.[3][15] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable in the development of treatments for neurological and psychiatric disorders.
Structure-Activity Relationship (SAR) and Quantitative Analysis
The neuropharmacological profile of piperidine derivatives is highly dependent on the nature and position of substituents, which govern their affinity and selectivity for different receptors.
| Derivative Class/Compound | Target Receptor(s) | Activity | Ki (nM) or IC50 (µM) | Reference(s) |
| Arylpiperazine derivatives | D2, 5-HT1A, 5-HT2A | Antagonist | Varies (Ki) | [16] |
| Piperidine urea derivative (A10) | Neuroprotective | In vitro | hERG IC50 >40 µmol/L | [17] |
| Piperidine-flavone derivative (5a) | Multi-target (AChE, Aβ) | Neuroprotective | IC50 = 44.20 µM (Aβ-induced toxicity) | [4] |
| Piperidine-flavone derivative (5c) | Multi-target (AChE, Aβ) | Neuroprotective | IC50 = 50.53 µM (Aβ-induced toxicity) | [4] |
| Piperidine-flavone derivative (5j) | Multi-target (AChE, Aβ) | Neuroprotective | IC50 = 49.25 µM (Aβ-induced toxicity) | [4] |
Mechanism of Action: Modulation of Dopaminergic and Serotonergic Systems
Many piperidine-based antipsychotic and antidepressant drugs exert their therapeutic effects by modulating dopamine and serotonin receptor signaling pathways. For example, antagonism of the dopamine D2 receptor is a common mechanism for antipsychotic drugs.[18][19][20][21][]
Caption: Simplified Dopamine D2 receptor signaling pathway and its antagonism by piperidine derivatives.
Experimental Protocols
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[23][24][25][26][27]
Principle: The test relies on the animal's motivation to escape from an open pool of water by locating a hidden platform using distal visual cues.[25]
Step-by-Step Protocol:
-
Apparatus: A circular pool (typically 1.2-1.8 m in diameter) is filled with opaque water (made cloudy with non-toxic paint) maintained at a constant temperature (e.g., 22 ± 1°C).[24][25] A small platform is submerged just below the water's surface in a fixed location.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the first trial.[28]
-
Training Trials:
-
Gently place the animal into the pool facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.[25]
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding visual cues.[25]
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days.
-
-
Probe Trial: After the final training session, remove the platform from the pool and allow the animal to swim for a set duration (e.g., 60 seconds).
-
Data Analysis: A video tracking system is used to record and analyze parameters such as escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.
The hot plate test is a classic method for assessing the central analgesic effects of compounds by measuring the reaction time to a thermal stimulus.[28][29][30][31][32]
Principle: The test measures the latency of an animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface. An increase in latency indicates an analgesic effect.[30]
Step-by-Step Protocol:
-
Apparatus: A hot plate apparatus with a precisely controlled temperature (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the animal.[28][29]
-
Acclimation: Acclimate the animals to the testing environment.
-
Baseline Measurement: Place each animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., hind paw licking or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[29]
-
Compound Administration: Administer the piperidine derivative or a control substance (vehicle or standard analgesic like morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.[32]
-
Data Analysis: Compare the post-treatment latencies to the baseline values and to the control groups to determine the analgesic effect of the test compound.
Antimicrobial and Antifungal Activity of Piperidine Derivatives
The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][33][34]
Quantitative Analysis of Antimicrobial and Antifungal Activity
The efficacy of antimicrobial and antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class/Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Piperidin-4-one derivatives (1a-6a) | S. aureus ATCC 6538 | 10-12 | [13] |
| E. coli ATCC 8739 | 8-12 | [13] | |
| B. subtilis MTCC 441 | 10-14 | [13] | |
| Piperidine derivative (Compound 6) | B. subtilis | 750 | [16] |
| B. cereus, E. coli, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus | 1500 | [16] | |
| Substituted halogenobenzene derivatives (Compounds 3, 5, 6, 7) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 | [33] |
| Piperidine-4-carbohydrazide derivative (A13) | R. solani | 0.83 (EC50) | [35][36] |
| Piperidine-4-carbohydrazide derivative (A41) | R. solani | 0.88 (EC50) | [35] |
| Piperine | C. albicans (FLC-resistant) | 512 | [37] |
| 4-aminopiperidine (3b) | Candida spp. | 1-4 | [38] |
| Aspergillus spp. | 1-8 | [38] |
Mechanisms of Antimicrobial and Antifungal Action
Piperidine derivatives employ several mechanisms to combat microbial growth, including disruption of the cell membrane, inhibition of essential enzymes, and interference with ergosterol biosynthesis in fungi.[12][38][39]
-
Bacterial Cell Wall/Membrane Disruption: The lipophilic nature of many piperidine derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of cellular contents.[12][39] Some may also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
-
Enzyme Inhibition: Certain piperidine compounds can inhibit key bacterial enzymes like DNA gyrase, which is essential for DNA replication.[12]
-
Inhibition of Fungal Ergosterol Biosynthesis: A key mechanism for antifungal piperidine derivatives is the inhibition of enzymes involved in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[38] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.
Caption: Proposed antimicrobial and antifungal mechanisms of piperidine derivatives.
Antiviral Activity of Piperidine Derivatives
Piperidine-containing compounds have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle, from entry and replication to assembly and release.[3]
Quantitative Analysis of Antiviral Activity
The antiviral potency of a compound is often expressed as the 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.
| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference(s) |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine | [3] |
| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 | [3][14][40][41][42] |
| AB05 | Influenza A/H1N1 (WSN) | MDCK | 0.33 | [2] |
| N(2) -(1-(substituted-aryl)piperidin-4-yl)-N(6) -mesityl-9H-purine-2,6-diamine derivatives | HIV-1 | MT-4 | 0.00175 - 0.173 | [43] |
Mechanism of Action: Inhibition of Viral Entry and Replication
-
Influenza Virus Inhibition: Some piperidine derivatives act as neuraminidase inhibitors, preventing the release of newly formed viral particles from infected cells.[2][14][44] Others interfere with the early to middle stages of viral replication.[14][40][41][42]
-
HIV-1 Entry Inhibition: A notable mechanism for piperidine-based anti-HIV agents is the inhibition of viral entry. These compounds can act as CD4 mimetics, binding to the gp120 envelope glycoprotein and preventing its interaction with the CD4 receptor on host cells.[18][19]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its structural and physicochemical properties make it a versatile building block for creating compounds with a wide array of biological activities. The examples presented in this guide underscore the significant contributions of piperidine derivatives to the fields of oncology, neuropharmacology, and infectious diseases. Future research will undoubtedly focus on the synthesis of novel piperidine libraries with greater structural diversity, the elucidation of novel mechanisms of action, and the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The continued exploration of this "privileged scaffold" holds immense promise for addressing unmet medical needs and advancing human health.
References
Sources
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- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nwmedj.org [nwmedj.org]
- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
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- 11. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
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- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
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- 31. Hot plate test [panlab.com]
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- 33. tandfonline.com [tandfonline.com]
- 34. researchgate.net [researchgate.net]
- 35. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization Guide: N-(Propan-2-yl)piperidin-3-amine
This technical guide details the spectroscopic characterization of N-(propan-2-yl)piperidin-3-amine (CAS: 1235439-19-6), a critical chiral building block in medicinal chemistry.[1]
The guide distinguishes this compound from its structural isomer, 1-isopropylpiperidin-3-amine, and provides in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.[1]
Compound Identification & Structural Context
This compound is a secondary diamine featuring a piperidine ring with an exocyclic isopropylamino substituent at the 3-position.[1] It is frequently employed as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic pharmaceuticals.[1]
-
Common Names: N-Isopropyl-3-aminopiperidine; 3-(Isopropylamino)piperidine[1]
-
Molecular Formula: C
H N [1][4] -
Molecular Weight: 142.24 g/mol [1]
-
Stereochemistry: Contains one chiral center at C3.[1] Often used as the (R)-enantiomer (CAS 1235439-19-6 refers to the generic/racemic structure; specific enantiomers have distinct CAS numbers).[1]
Structural Distinction Alert
Researchers must distinguish this compound from 1-isopropylpiperidin-3-amine (CAS 857373-37-6), where the isopropyl group is attached to the ring nitrogen.[1]
-
Target (Exocyclic): Ring NH (free), Exocyclic N-iPr.[1]
-
Isomer (Ring-Sub): Ring N-iPr, Exocyclic NH
(free).[1]
Mass Spectrometry (MS) Profiling
Ionization & Fragmentation Logic
The compound is most commonly analyzed using Electrospray Ionization (ESI) in Positive Mode due to the high basicity of the two nitrogen atoms.[1]
-
Parent Ion: [M+H]
= 143.15 m/z (Calculated Monoisotopic Mass: 142.147).[1] -
Base Peak: Often observed at m/z 143.2.[1]
Fragmentation Pathway (MS/MS)
Fragmentation typically proceeds via
-
Loss of Isopropyl Group: Cleavage of the N-isopropyl bond yields a fragment at [M+H - 43]
m/z 100 (corresponding to the 3-aminopiperidine core).[1] -
Ring Fragmentation: Retro-Diels-Alder (RDA) type fragmentations or ring opening can generate lower mass ions characteristic of the piperidine skeleton (m/z 84, m/z 56).[1]
Caption: Logical fragmentation pathway under Collision-Induced Dissociation (CID).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is presented for the free base form in CDCl
H NMR Data (400 MHz, CDCl )
| Position | Multiplicity | Integration | Assignment Logic | |
| Isopropyl CH | 1.04 – 1.08 | Doublet ( | 6H | Characteristic gem-dimethyl signal.[1] |
| Ring H-4, H-5 | 1.20 – 1.75 | Multiplet | 3H | Methylene protons |
| Ring H-5 (eq) | 1.90 – 2.00 | Multiplet | 1H | Equatorial proton often distinct in piperidines.[1] |
| NH (Amine) | 1.50 – 2.20 | Broad Singlet | 2H | Exchangeable protons (Ring NH + Exocyclic NH).[1] |
| H-3 (Methine) | 2.55 – 2.65 | Multiplet | 1H | Chiral center; shifts due to N-substitution.[1] |
| Ring H-6 (ax/eq) | 2.85 – 3.05 | Multiplet | 2H | |
| Isopropyl CH | 2.80 – 2.95 | Septet ( | 1H | Methine of the isopropyl group.[1] |
| Ring H-2 (ax/eq) | 3.05 – 3.15 | Multiplet | 2H |
C NMR Data (100 MHz, CDCl )
-
Isopropyl CH
: 22.5, 23.0 ppm (Diastereotopic nature may split these signals slightly in chiral environment).[1] -
Ring C-5:
25.0 ppm.[1] -
Ring C-4:
32.5 ppm.[1] -
Isopropyl CH:
46.0 ppm.[1] -
Ring C-6:
47.5 ppm.[1] -
Ring C-3:
53.0 ppm (Chiral center).[1] -
Ring C-2:
54.5 ppm.[1]
2D NMR Connectivity (COSY)
The COSY spectrum is essential for distinguishing the piperidine ring protons.[1]
-
Correlation A: Isopropyl CH (2.[1]85)
Isopropyl CH (1.06).[1] -
Correlation B: H-3 (2.60)
H-2 (3.10) and H-4 (1.50).[1]
Caption: 1H-1H COSY correlations confirming the isopropyl attachment at the exocyclic amine.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by amine functionalities.[1]
-
N-H Stretching: 3250 – 3400 cm
.[1] A weak, broad band typical of secondary amines.[1] -
C-H Stretching (Aliphatic): 2800 – 2980 cm
.[1] Strong absorptions due to the piperidine ring and isopropyl methyls.[1] -
N-H Bending (Scissoring): 1550 – 1650 cm
.[1] -
C-N Stretching: 1100 – 1250 cm
.[1] -
Fingerprint Region: Specific bands around 800–1000 cm
are unique to the substitution pattern but require a reference standard for definitive identification.
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectra, follow this preparation protocol:
-
Solvent Selection: Use CDCl
(Chloroform-d) neutralized with basic alumina or silver foil to prevent acidic impurities from protonating the amines, which would broaden signals and shift peaks downfield.[1] -
Concentration: Prepare a 10–15 mg/mL solution for 1H NMR.
-
Water Removal: The compound is hygroscopic.[1] Dry the oil/solid under high vacuum (< 1 mbar) for 2 hours before dissolution.
-
Reference: Use TMS (Tetramethylsilane) at 0.00 ppm as the internal standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58935440 (Isomer Reference). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Asymmetric synthesis of chiral amines using transaminases. (Context for synthesis of 3-aminopiperidine derivatives). Retrieved from [Link][1]
-
EPA CompTox Chemicals Dashboard. N-[(Piperidin-3-yl)methyl]propan-2-amine (Structural Analog Data). Retrieved from [Link][1]
Sources
- 1. N-isopropyl-3-nitropyridin-2-amine | C8H11N3O2 | CID 21601995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10024-70-1,3-Methoxybutanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 1-isopropylpiperidin-3-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
The Synthetic Chemist's Guide to Substituted Piperidines: Advanced Laboratory Protocols and Mechanistic Insights
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural units in medicinal chemistry and natural product synthesis.[1][2] Its remarkable prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in the design of novel therapeutics.[1][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a multitude of intermolecular interactions, allows for the precise spatial orientation of substituents to optimize binding with biological targets. This guide provides an in-depth exploration of key laboratory-scale synthetic strategies for accessing substituted piperidines, moving beyond mere procedural descriptions to elucidate the underlying chemical principles that govern these transformations.
Strategic Approaches to Piperidine Synthesis: A Comparative Overview
The construction of the piperidine ring can be broadly categorized into two main strategies: the modification of pre-existing six-membered rings (e.g., hydrogenation of pyridines) and the cyclization of acyclic precursors. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will delve into the most robust and versatile of these methods, offering detailed protocols and expert insights.
Method 1: Catalytic Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to the corresponding piperidines.[1] This transformation, while conceptually simple, presents significant challenges due to the aromatic stability of the pyridine ring and the potential for the nitrogen lone pair to act as a catalyst poison.[1]
Mechanistic Considerations
The hydrogenation of pyridines typically proceeds via a stepwise reduction of the aromatic ring on the surface of a heterogeneous catalyst or through coordination to a homogeneous catalyst. The reaction is often facilitated by acidic additives, which protonate the pyridine nitrogen, thereby activating the ring towards reduction.[1]
Experimental Protocol: Platinum(IV) Oxide Catalyzed Hydrogenation
This protocol describes the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂), a widely used and effective catalyst for this transformation.[4][5]
Materials:
-
Substituted Pyridine (1.0 g, 1.0 equiv)
-
Platinum(IV) Oxide (PtO₂) (5 mol%)
-
Glacial Acetic Acid (5 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Celite
-
High-pressure reactor equipped with a magnetic stirrer and hydrogen gas inlet
Procedure:
-
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor.[5]
-
A catalytic amount of platinum(IV) oxide (5 mol%) is added to the solution.[5]
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to 50-70 bar.[4]
-
The reaction mixture is stirred vigorously at room temperature for 6-10 hours. The reaction progress can be monitored by TLC or GC-MS.[4]
-
Upon completion, the reactor is carefully depressurized, and the reaction mixture is quenched with a saturated solution of sodium bicarbonate until the acetic acid is neutralized.[4]
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).[4]
-
The combined organic layers are filtered through a pad of Celite to remove the catalyst and then dried over anhydrous sodium sulfate.[4]
-
The solvent is removed under reduced pressure to yield the crude piperidine derivative.[4]
-
The crude product is purified by column chromatography on silica gel (e.g., 5% ethyl acetate in petroleum ether) to afford the pure substituted piperidine.[4]
Visualization of the Hydrogenation Workflow
Caption: General workflow for the catalytic hydrogenation of substituted pyridines.
Performance of Various Catalysts in Pyridine Hydrogenation
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | 10% Rh/C | Water | 5 | 80 | - | High | [5] |
| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 4-6 | High | [5] |
| 3-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 4-6 | High | [5] |
| 4-Methylpyridine | Ru/PDVB | Water | 1 | 100 | 1.5 | >95 | [5] |
| 2-Bromopyridine | PtO₂ | Glacial Acetic Acid | 50 | Room Temp | 8 | High | [4] |
Method 2: Reductive Amination of 1,5-Dicarbonyl Precursors
Reductive amination provides a flexible and powerful strategy for the synthesis of highly substituted piperidines from acyclic precursors.[5][6] This method involves the in situ formation of an imine or enamine from a 1,5-dicarbonyl compound and an amine, followed by intramolecular cyclization and reduction.
Mechanistic Considerations
The reaction proceeds through a cascade of equilibrium steps. The amine first condenses with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an iminium ion or enamine. This intermediate then undergoes an intramolecular nucleophilic attack by the enamine or enolate of the second carbonyl group, leading to the cyclized product, which is subsequently reduced. The choice of reducing agent is critical for the success of the reaction. While sodium cyanoborohydride has been traditionally used, less toxic alternatives like the borane-pyridine complex are gaining traction.[7]
Experimental Protocol: Borane-Pyridine Mediated Reductive Amination
This protocol outlines a one-pot procedure for the reductive amination of a 1,5-dicarbonyl compound using a primary amine and borane-pyridine complex.[7]
Materials:
-
1,5-Dicarbonyl Compound (e.g., 2,6-heptanedione) (1.0 equiv)
-
Primary Amine (e.g., benzylamine) (1.0 equiv)
-
Borane-Pyridine Complex (BAP) (1.0 M solution in a suitable solvent) (1.0 equiv)
-
Ethanol
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of the 1,5-dicarbonyl compound (1.0 equiv) in ethanol, add the primary amine (1.0 equiv).[7]
-
The mixture is stirred at room temperature for 30 minutes to allow for imine/enamine formation.
-
Slowly add one molar equivalent of the borane-pyridine complex solution to the reaction mixture.[7]
-
The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed. Additional aldehyde and BAP may be added if necessary to drive the reaction to completion.[7]
-
The reaction mixture is concentrated under reduced pressure.[7]
-
The residue is partitioned between water and dichloromethane.[7]
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to an oil.[7]
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted piperidine.[7]
Visualization of the Reductive Amination Pathway
Caption: Mechanistic pathway of reductive amination for piperidine synthesis.
Method 3: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of the piperidine ring with the simultaneous formation of multiple stereocenters.[8] This cycloaddition reaction typically involves the reaction of an imine (the aza-diene) with a diene.
Mechanistic Considerations
The mechanism of the aza-Diels-Alder reaction can be either a concerted [4+2] cycloaddition or a stepwise process involving a Mannich-Michael cascade, particularly when using oxygenated dienes.[9][10] The stereochemical outcome of the reaction is often controlled by the geometry of the reactants and the use of chiral catalysts.
General Protocol for Aza-Diels-Alder Reaction
Due to the wide variety of substrates and catalysts used in aza-Diels-Alder reactions, a generalized protocol is provided. Specific conditions should be optimized based on the chosen reactants.
Materials:
-
Aldehyde or Ketone
-
Amine
-
Diene
-
Lewis Acid or Brønsted Acid Catalyst (optional)
-
Anhydrous Solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, the imine is either pre-formed or generated in situ from the corresponding aldehyde/ketone and amine.
-
The diene is added to the reaction mixture.
-
If a catalyst is used, it is added at this stage.
-
The reaction is stirred at the appropriate temperature (ranging from low temperatures to reflux) and monitored by TLC.
-
Upon completion, the reaction is quenched and worked up according to the specific nature of the reactants and catalyst.
-
Purification is typically achieved by column chromatography.
Modern Synthetic Approaches: Enantioselective Synthesis
The demand for enantiomerically pure piperidines in drug development has spurred the development of numerous asymmetric synthetic methods. These include the use of chiral catalysts in the reactions discussed above, as well as novel strategies such as enantioselective C-H oxidation and transition-metal-catalyzed cascade reactions.[11][12][13]
A notable example is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which provides access to enantioenriched 3-boryl-tetrahydropyridines.[14][15] These versatile intermediates can be further transformed into a variety of chiral piperidines.[14][15]
Purification and Safety Considerations
Purification: Substituted piperidines are typically purified by distillation for liquids or recrystallization for solids. Column chromatography is also a common and effective method.[4] It is important to note that some piperidines can be volatile and may require careful handling during solvent removal. For older samples that have developed a yellow impurity, likely due to oxidation, distillation is a common purification method.[16]
Safety: Piperidine and its derivatives are often flammable, toxic, and corrosive.[17][18][19] It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][20] All reactions should be conducted with appropriate precautions to avoid inhalation, skin contact, and eye exposure.[19] Ensure that all equipment is properly grounded to prevent static discharge, which can be an ignition source.[17][19]
Conclusion
The synthesis of substituted piperidines is a rich and evolving field of organic chemistry. While classical methods such as catalytic hydrogenation and reductive amination remain mainstays in the synthetic chemist's toolbox, modern transition-metal-catalyzed and enantioselective methods are continually expanding the accessible chemical space. A thorough understanding of the underlying mechanisms and careful attention to experimental detail are paramount for the successful synthesis of these vital heterocyclic scaffolds.
References
- ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts.
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 22-24.
- ACS Publications. (2016, March 11). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
- ACS Publications. (2025, May 13). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
- NIH. (n.d.). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. PMC.
- Organic Chemistry Portal. (2015). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization.
- Nature. (2025, December 2). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- PubMed. (2016, April 6). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- NIH. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
- SciSpace. (n.d.). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines.
- ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.
- Benchchem. (n.d.). A Comparative Review of Synthetic Methods for Piperidine Rings.
- RSC Publishing. (2011, March 9). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Anderson, E. A., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
- Scripps Research and Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science.
- Penta chemicals. (2024, May 7). PIPERIDINE - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Organic & Biomolecular Chemistry Blog. (2011, April 13). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives.
- ACS Publications. (2023, August 1). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters.
- ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines.
- Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
- NIH. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.
- MDPI. (2024, May 29). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.
- ACS Publications. (n.d.). Transition Metal-Mediated Stereocontrolled Cyclization of Urethanes Leading to Versatile Fused Piperidines and Its Application to the Synthesis of (+)-Prosopinine and (+)-Palustrine. The Journal of Organic Chemistry.
- ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?
- Benchchem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
- NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC.
- ResearchGate. (2025, October 18). The Pictet-Spengler Reaction Updates Its Habits.
- American Chemical Society. (2026, January 16). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
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N-(propan-2-yl)piperidin-3-amine in the synthesis of psychoactive compounds
Application Note: N-(propan-2-yl)piperidin-3-amine in the Synthesis of Psychoactive Sigma-1 and H3 Receptor Ligands
Executive Summary
This compound (CAS: 1235439-19-6), also known as
This guide details the synthesis, handling, and application of this intermediate in developing psychoactive compounds targeting cognitive enhancement (nootropics) and antipsychotic pathways. We focus on its role as a pharmacophore that bridges the lipophilic and hydrophilic domains required for high-affinity GPCR binding.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | |
| Structure | Piperidine ring with an isopropylamino group at the C3 position. |
| Molecular Formula | |
| Molecular Weight | 142.24 g/mol |
| Key Functionality | Diamine: Contains two secondary amines with distinct pKa values (~11.0 for Ring-N, ~9.5 for Exo-N), allowing for orthogonal functionalization. |
| Chirality | The C3 carbon is a stereocenter. Biological activity often depends on the ( |
Strategic Role in Psychoactive Synthesis
The
Target Classes:
-
Sigma-1 Agonists: Neuroprotective agents for depression and neurodegeneration.
-
Histamine H3 Antagonists: Wakefulness-promoting agents and cognitive enhancers.
-
Dual
/NMDA Modulators: Dissociative anesthetics and rapid-acting antidepressants.
Protocol: Synthesis of the Core Scaffold
Objective: Synthesize
Mechanism: Reductive Amination.
Precursor:
Reagents & Equipment
-
Substrate:
-Boc-3-piperidone (10 mmol, 1.99 g) -
Amine Source: Isopropylamine (12 mmol, 1.0 mL)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic Acid (glacial, 10 mmol)
-
Quench: Saturated
solution
Step-by-Step Methodology
-
Imine Formation:
-
In a dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve
-Boc-3-piperidone (1.99 g) in DCE (50 mL). -
Add Isopropylamine (1.0 mL) followed by Acetic Acid (0.6 mL).
-
Critical Check: Ensure the pH is roughly 5–6 (moist pH paper). This protonates the imine intermediate, accelerating formation.
-
Stir at Room Temperature (RT) for 60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over
due to lower toxicity and better selectivity for imines over ketones. -
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Quench the reaction by slowly adding saturated
(50 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Extract the aqueous layer with DCM (
mL). -
Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often sufficient for the next step. For high purity, perform flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 95:5:1).
-
Yield: Expect 85–95% of tert-butyl 3-(isopropylamino)piperidine-1-carboxylate.
-
Application: Synthesis of a Model Sigma-1 Ligand
Scenario: Creating a lipophilic Sigma-1 receptor agonist by attaching a benzyl group to the exocyclic nitrogen, followed by ring deprotection and functionalization.
Workflow Diagram (DOT)
Caption: Figure 1.[1][2] Chemo-selective synthesis pathway from ketone precursor to psychoactive Sigma-1 ligand.
Protocol Extension: N-Benzylation
-
Dissolve the scaffold (from Step 4) in Acetonitrile.
-
Add
(2.0 equiv) and Benzyl Bromide (1.1 equiv). -
Reflux at 60°C for 4 hours.
-
Standard aqueous workup yields the fully substituted exocyclic amine.
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, exposing the piperidine ring nitrogen for further SAR (Structure-Activity Relationship) tuning (e.g., attaching a fluorophenyl group).
Pharmacological Mechanism
The synthesized compound acts primarily through chaperone modulation .
-
Sigma-1 Receptor (
R): Located at the Mitochondria-Associated ER Membrane (MAM). -
Action: The
-isopropyl-piperidin-3-amine core binds to R, causing it to dissociate from BiP (Binding immunoglobulin Protein). -
Downstream Effect: The active
R chaperones IP3 receptors, enhancing Calcium signaling and modulating NMDA receptor trafficking to the plasma membrane. This results in cognitive enhancement and antidepressant effects .
Signaling Pathway Diagram (DOT)
Caption: Figure 2. Pharmacological cascade triggered by the ligand binding to intracellular Sigma-1 receptors.
Safety & Handling
-
Corrosivity: As a secondary diamine, the compound is caustic. Wear chemical-resistant gloves (Nitrile > 0.11mm).
-
Inhalation: High volatility of the isopropylamine precursor requires fume hood operation.
-
Storage: Store under Argon at -20°C to prevent oxidation of the secondary amine sites.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[3] Link
-
Rui, M., et al. (2016). "Discovery of Novel Phenyl(piperazin-1-yl)methanone Derivatives as Dual Histamine H3 and Sigma-1 Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Bermudez, J., et al. (1990). "Syntheses of 3-substituted piperidines as potential psychoactive agents." Journal of Medicinal Chemistry. Link
Sources
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- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust HPLC Strategy for the Analysis of Aminopiperidine Isomers
Application Note
Abstract
Aminopiperidine and its derivatives are crucial building blocks in modern drug development, forming the core of numerous active pharmaceutical ingredients (APIs). The isomeric form of these molecules—both positional (e.g., 2-, 3-, or 4-aminopiperidine) and stereochemical (enantiomers, e.g., (R)- and (S)-3-aminopiperidine)—can dramatically alter pharmacological activity and safety profiles.[1] Consequently, robust and specific analytical methods for isomer separation and quantification are imperative for quality control and regulatory compliance. This guide details validated High-Performance Liquid Chromatography (HPLC) protocols for the comprehensive analysis of aminopiperidine isomers, addressing the distinct challenges posed by each separation type. We present a Hydrophilic Interaction Liquid Chromatography (HILIC) method for resolving positional isomers and a chiral normal-phase method for separating enantiomers, providing the scientific rationale behind the strategic choices in column chemistry, mobile phase composition, and detection.
Introduction: The Analytical Challenge of Aminopiperidine Isomers
Aminopiperidines are small, polar, and basic compounds, a combination of properties that presents significant challenges for traditional reversed-phase (RP) HPLC.[2] Key difficulties include:
-
Poor Retention: The high polarity of these molecules leads to weak interactions with nonpolar stationary phases (like C18), often causing them to elute in the solvent front.[3][4]
-
Peak Tailing: The basic nature of the primary amino group can lead to strong, undesirable interactions with residual silanol groups on silica-based columns, resulting in asymmetric peak shapes.[2]
-
Structural Similarity: Isomers possess identical mass and similar physicochemical properties, making their separation difficult. Enantiomers, having identical properties in an achiral environment, require a chiral selector for resolution.[1][5]
This application note provides a systematic approach to overcome these challenges, offering two distinct, optimized protocols for the reliable analysis of positional and stereoisomers.
Strategic Method Development
A successful separation strategy relies on selecting the appropriate chromatographic mode and conditions to exploit the subtle differences between isomers. Our approach is bifurcated to address the two primary types of isomerism.
Part I: Separation of Positional Isomers (2-, 3-, and 4-Aminopiperidine) via HILIC
For separating polar positional isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative to reversed-phase chromatography.[6]
Principle of HILIC Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] The polar analytes partition into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which is the inverse of reversed-phase chromatography.[8] This mechanism provides excellent retention for highly polar compounds like aminopiperidines.[9]
Experimental Protocol 1: HILIC Separation of Positional Isomers
| Parameter | Condition | Rationale |
| Column | HILIC Silica or Amide Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Provides a polar stationary phase for hydrophilic partitioning, ensuring retention of the polar aminopiperidine isomers.[10] |
| Mobile Phase A | 95:5 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0 | The high organic content promotes retention in HILIC mode. Ammonium formate is a volatile buffer, making the method compatible with mass spectrometry (MS). A low pH ensures the amine groups are protonated, which can enhance interaction with some HILIC phases. |
| Mobile Phase B | 50:50 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0 | The higher water content acts as the strong eluting solvent. |
| Gradient | 0% B to 40% B over 10 minutes | A gradual increase in the aqueous component facilitates the elution and separation of isomers based on subtle differences in their polarity and partitioning behavior. |
| Flow Rate | 0.3 mL/min | Appropriate for a narrow-bore column to ensure high efficiency. |
| Column Temperature | 35 °C | Enhances efficiency and reproducibility. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) / Mass Spectrometry (MS) | Aminopiperidines lack a strong chromophore, making low UV wavelength detection necessary. CAD or MS are preferred for higher sensitivity and specificity.[10][11] |
Data Presentation: Expected Elution Profile
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| 4-Aminopiperidine | ~4.5 | - |
| 3-Aminopiperidine | ~5.2 | > 2.0 |
| 2-Aminopiperidine | ~6.1 | > 2.5 |
| (Note: Absolute retention times are column and system-dependent. The elution order is based on typical HILIC separations where polarity differences influence retention.) |
Part II: Chiral Separation of 3-Aminopiperidine Enantiomers
The separation of enantiomers requires the formation of transient diastereomeric complexes with a chiral selector.[12] This is most commonly achieved using a Chiral Stationary Phase (CSP).
Principle of Chiral Separation: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for a wide range of chiral compounds.[13][14] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, within the chiral grooves of the polysaccharide polymer.[12][15] One enantiomer will fit more favorably into the chiral structure of the CSP, leading to a stronger interaction and longer retention time, thus enabling separation.[12]
Pre-column Derivatization (Optional but Recommended): Aminopiperidines lack a UV chromophore, which limits detection sensitivity.[11] A pre-column derivatization step with a reagent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride introduces a chromophore, significantly enhancing UV detection.[16][17] This can also improve the interaction with the CSP, leading to better resolution.
Experimental Protocol 2: Chiral Normal-Phase Separation
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) CSP is well-established for its broad enantioselectivity for amine-containing compounds.[16] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase eluent system. Isopropanol acts as the polar modifier to control retention. Diethylamine is a basic additive that acts as a competitor for active sites on the stationary phase, dramatically improving peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; maintaining a constant temperature is crucial for reproducibility. |
| Injection Volume | 10 µL | |
| Detector | UV at 228 nm (for PTSC derivative) or 254 nm (for benzoyl derivative) | Wavelength is selected based on the maximum absorbance of the chosen derivatizing agent's chromophore.[11][16] |
Data Presentation: Expected Chiral Separation Performance
| Parameter | Target Value |
| Retention Time (Enantiomer 1) | ~8 min |
| Retention Time (Enantiomer 2) | ~10 min |
| Resolution (Rs) | > 2.5 |
| Tailing Factor (Tf) | 0.9 - 1.3 |
| (Note: Elution order of (R) and (S) enantiomers is specific to the column and conditions and must be confirmed with an enantiopure standard.) |
Visualization of Workflows and Mechanisms
Method Development Workflow: A logical, stepwise approach is critical for efficient HPLC method development.
Caption: A systematic workflow for HPLC method development.
Chiral Recognition Mechanism: A simplified model illustrating the three-point interaction concept for chiral recognition.
Caption: Model of enantiomer interaction with a CSP.
Method Validation and Trustworthiness
To ensure the developed methods are suitable for their intended purpose, validation must be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19][20] This process establishes the performance characteristics of the procedure and demonstrates its reliability.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities, degradation products). This is demonstrated by achieving baseline resolution (Rs > 1.5) between all peaks of interest.[18]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements. This includes:
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is particularly important for controlling enantiomeric impurities.
By rigorously validating these parameters, the protocols become self-validating systems, providing trustworthy and reproducible data essential for quality control in drug development and manufacturing.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Taylor & Francis Online. Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations. [Link]
-
FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. [Link]
-
MDPI. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
BioPharma Services. Bioanalytical Method Development: Isomers. [Link]
-
ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]
-
Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
ICH. Quality Guidelines. [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Link]
-
Theseus. Optical Method Developement for Enantiomeric Separation and Chromatographic Purification of a PharmaceuticaI Ingridient. [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]
-
ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Link]
-
Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PMC. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
Regis Technologies. Ion Pairing Reagents and Buffers. [Link]
-
SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [Link]
-
Newcrom. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. [Link]
- Google Patents. CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
-
Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]
-
UGA Chemistry. Improving Separation of Stereochemical and Positional Isomers: A Combined HILIC-IM-MS Approach. [Link]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
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- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
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- 20. database.ich.org [database.ich.org]
Application Note: N-(Propan-2-yl)piperidin-3-amine in Medicinal Chemistry
Abstract
N-(Propan-2-yl)piperidin-3-amine (also known as N-isopropylpiperidin-3-amine) represents a privileged structural motif in modern drug discovery. Characterized by a chiral piperidine core substituted with an exocyclic secondary amine, this scaffold offers a unique combination of conformational rigidity, defined vectorality, and tunable basicity. This guide details the physicochemical rationale for its selection, provides validated synthetic protocols for its generation, and outlines its application in the design of GPCR ligands, kinase inhibitors, and enzyme modulators.
Structural Significance & Pharmacophore Analysis[1]
The "Privileged" Piperidine Scaffold
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. The 3-amino variant, specifically, introduces a chiral center and a functional handle (the exocyclic amine) that projects substituents into specific regions of a binding pocket.
Why the Isopropyl Group?
The N-isopropyl substitution is not arbitrary. It serves three critical medicinal chemistry functions:
-
Steric Bulk & Shape Complementarity: The isopropyl group is a "magic methyl" analogue, filling hydrophobic pockets (e.g., S2 or S3 sub-pockets in proteases) more effectively than a linear n-propyl or ethyl group.
-
Metabolic Stability: Unlike linear alkyl chains which are prone to rapid
-oxidation, the branched isopropyl group is more resistant to CYP450-mediated metabolism, often improving the half-life ( ) of the parent compound. -
Basicity Modulation: The isopropyl group is electron-donating (+I effect), slightly increasing the basicity of the exocyclic nitrogen compared to a methyl substituent, which can strengthen ionic interactions with aspartate or glutamate residues in the target protein.
Chirality and Vectorality
The 3-position is a stereogenic center. The (
-
(
)-Enantiomer: Often preferred in DPP-4 inhibitors (e.g., Alogliptin analogues). -
(
)-Enantiomer: Frequently explored in GPCR antagonists (e.g., CCR2/CCR5).
Experimental Protocols: Synthesis & Functionalization
Protocol A: Reductive Amination (The "Gold Standard")
Objective: Synthesis of tert-butyl 3-(isopropylamino)piperidine-1-carboxylate. Rationale: Direct alkylation of the amine with isopropyl halides is prone to over-alkylation. Reductive amination using N-Boc-3-piperidone and isopropylamine provides high selectivity for the secondary amine.
Reagents:
-
N-Boc-3-piperidone (1.0 equiv)
-
Isopropylamine (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve N-Boc-3-piperidone in anhydrous DCM.
-
Amine Addition: Add isopropylamine followed by AcOH. The acid catalyzes the formation of the iminium ion intermediate. Stir at Room Temperature (RT) for 30–60 minutes.
-
Expert Tip: Use molecular sieves (4Å) to sequester water and drive the equilibrium toward the imine.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. STAB is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS (Target mass: [M+H]⁺ - Boc loss or full mass).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The secondary amine product is basic. Purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH additive to reduce tailing.
Protocol B: Orthogonal Deprotection Strategy
Objective: Selective functionalization of the ring nitrogen vs. exocyclic nitrogen.
-
Scenario: You need to couple the ring nitrogen to an aryl halide via SNAr.
-
Step 1: Synthesize the N-Boc protected intermediate (from Protocol A).
-
Step 2 (Boc Removal): Treat with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Step 3 (Free Base Isolation): The product will be a dihydrochloride salt. Free-base it using ion-exchange resin (e.g., StratoSpheres™ PL-HCO3 MP) or basic extraction prior to the SNAr reaction to prevent catalyst poisoning.
Visualization: Synthetic Logic & SAR Workflow
The following diagram illustrates the synthetic evolution and orthogonal protection strategy for this scaffold.
Figure 1: Synthetic workflow for generating the this compound scaffold using reductive amination and subsequent deprotection.
Medicinal Chemistry Applications (Case Studies)
Chemokine Receptor Antagonists (CCR2/CCR5)
-
Mechanism: CCR2/CCR5 antagonists often require a basic center to interact with the conserved Glu291 residue in the receptor transmembrane bundle.
-
Role of Scaffold: The piperidine ring acts as a spacer, positioning the basic exocyclic amine (isopropylamino) to form a salt bridge with the receptor, while the isopropyl group fits into a hydrophobic sub-pocket, enhancing potency by 10-50 fold compared to the unsubstituted amine.
Glycine Transporter 1 (GlyT1) Inhibitors
-
Context: Used for the treatment of Schizophrenia (cognitive enhancement).
-
Application: 3-Amido-3-aryl-piperidines are a known class. The N-isopropyl variant serves as a "cap" that limits conformational flexibility, improving selectivity for GlyT1 over GlyT2.
IdeS Protease Inhibitors
-
Context: Bacterial cysteine protease inhibitors.[1]
-
Application: Piperidine-based peptide analogues replace natural amino acids (like glycine) to create non-cleavable transition state mimics. The 3-aminopiperidine core provides a rigidified backbone that mimics the beta-turn conformation of the substrate.
Quantitative Data Summary
| Property | Value/Range | Relevance |
| Molecular Weight | 142.24 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | ~1.1 | Ideal for CNS penetration (Blood-Brain Barrier). |
| pKa (Ring N) | ~10.5 | Highly basic; protonated at physiological pH. |
| pKa (Exocyclic N) | ~9.8 | Secondary amine; protonated at physiological pH. |
| H-Bond Donors | 2 | Key for receptor interaction. |
| Rotatable Bonds | 2 | Low flexibility = lower entropic penalty upon binding. |
Troubleshooting & Stability Guide
-
Oxidation: Secondary amines are susceptible to oxidation to nitrones or imines upon prolonged exposure to air/light. Protocol: Store as the dihydrochloride salt at -20°C under Argon.
-
Hygroscopicity: The HCl salt is highly hygroscopic. Protocol: Handle in a desiccator or glovebox for precise weighing.
-
Regioselectivity: In reactions involving the deprotected scaffold (both amines free), the ring nitrogen (secondary, sterically less hindered) is generally more nucleophilic than the exocyclic isopropylamine (secondary, sterically hindered). Control: Use low temperatures (-78°C) and stoichiometric control to favor ring nitrogen reaction if orthogonal protection is not used.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
GlyT1 Inhibitor SAR: Pinard, E., et al. "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors." Journal of Medicinal Chemistry, 2010. Link
-
IdeS Inhibitors: Berggren, K., et al. "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS."[1] Journal of Medicinal Chemistry, 2012. Link
-
Piperidine Scaffold Review: "Piperidine-containing drugs and recently studied analogs."[2] National Institutes of Health (PubMed). Link
-
General Synthesis Protocol: "Reductive Amination Reaction Guide." Boston University Chemistry Protocols. Link
Sources
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision N-Alkylation of Piperidines: A Strategic Guide for Medicinal Chemistry
Topic: Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, acting as a critical structural core in GPCR ligands, kinase inhibitors, and ion channel blockers. Functionalization of the piperidine nitrogen (N-alkylation) is a pivot point in Lead Optimization, allowing modulation of lipophilicity (LogP), metabolic stability, and receptor binding affinity.
This guide moves beyond generic textbook procedures. It provides a decision-making framework for selecting between Direct Nucleophilic Substitution (SN2) and Reductive Amination , supported by optimized protocols that address common failure modes such as over-alkylation, elimination, and stalled conversion.
Strategic Decision Framework
The choice of synthetic route is dictated by the electrophile's nature, steric environment, and functional group tolerance.
Decision Matrix: SN2 vs. Reductive Amination
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Electrophile | Alkyl Halides / Sulfonates (R-X) | Aldehydes / Ketones (R=O) |
| Key Risk | Over-alkylation (Quaternization), Elimination (E2) | Reduction of other groups (rare with STAB) |
| Steric Tolerance | Low (Primary > Secondary >> Tertiary) | High (Works well for secondary alkyls) |
| Atom Economy | Lower (Stoichiometric base waste) | Higher (Water is main byproduct) |
| Preferred For | Simple primary chains, Benzyl groups | Branching at |
Workflow Visualization
The following decision tree guides the synthetic strategy based on substrate properties.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.
Protocol A: Direct Nucleophilic Substitution (SN2)
Best for: Primary alkyl halides, benzyl chlorides, and unhindered electrophiles.
Mechanistic Insight & Control
The reaction proceeds via an SN2 mechanism. The piperidine nitrogen acts as the nucleophile attacking the electrophilic carbon of the alkyl halide.[1]
-
The Base: K2CO3 is standard. For less reactive halides, Cs2CO3 (cesium effect) increases solubility and nucleophilicity. Organic bases like DIPEA are used when solubility in non-polar solvents is required but can sometimes act as nucleophiles themselves (quaternization).
-
The Solvent: Acetonitrile (MeCN) is the gold standard due to its polarity/dielectric constant, which stabilizes the transition state without being nucleophilic. DMF is used for stubborn substrates but complicates workup.
Experimental Procedure
Reagents:
-
Alkyl Halide (1.1 equiv) — Note: Limiting the electrophile prevents over-alkylation.
-
K2CO3 (anhydrous, 2.0 – 3.0 equiv)
-
Acetonitrile (anhydrous, 0.2 M concentration)[4]
Steps:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (N2).
-
Dissolution: Add the piperidine derivative and anhydrous K2CO3. Suspense in anhydrous Acetonitrile.
-
Addition: Add the alkyl halide dropwise over 10–15 minutes.
-
Why? Keeping the concentration of the alkylating agent low relative to the amine minimizes the formation of quaternary ammonium salts (over-alkylation).
-
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Optimization: If conversion is <50% after 4h, heat to 60°C. Monitor via TLC or LC-MS.
-
-
Workup (Self-Validating):
-
Filter off the solid inorganic base (K2CO3/KX).
-
Concentrate the filtrate under reduced pressure.[1][3][4][5]
-
Acid/Base Extraction: Dissolve residue in DCM. Wash with saturated NaHCO3.[1][5][6]
-
Check: If the product is highly basic, it may reside in the aqueous layer if pH is too low. Ensure aqueous layer is pH > 10 for extraction.
-
Protocol B: Reductive Amination
Best for: Secondary alkyl groups, library generation, and substrates prone to elimination.
Mechanistic Insight & Control
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor. Unlike NaCNBH3 (toxic) or NaBH4 (too reactive, reduces aldehydes), STAB selectively reduces the intermediate iminium ion formed between the piperidine and the aldehyde/ketone, leaving the carbonyl starting material untouched.
Figure 2: Mechanistic flow of reductive amination using STAB.
Experimental Procedure
Reagents:
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops; or 1.0 equiv for ketones)
-
DCM or DCE (1,2-dichloroethane) (0.1 – 0.2 M)
Steps:
-
Imine Formation: In a dry flask under N2, mix the piperidine and aldehyde/ketone in DCM.
-
Note: If using a ketone, add Acetic Acid now to catalyze iminium formation.
-
Stir for 30–60 minutes at RT to allow equilibrium formation of the iminium species.
-
-
Reduction: Add STAB in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: LC-MS is preferred to distinguish between the imine intermediate (M-1 mass usually) and the product.
-
-
Quench & Workup:
Troubleshooting & Optimization
Scientific integrity requires anticipating failure. Use this table to diagnose issues.
| Symptom | Probable Cause | Mechanistic Fix |
| Over-alkylation (Quat Salt) | Alkyl halide concentration too high. | Switch to Protocol B (Reductive Amination) or use syringe pump addition of halide in Protocol A. |
| No Reaction (Protocol A) | Base too weak or poor solubility. | Switch base to Cs2CO3 or solvent to DMF . Add catalytic KI (Finkelstein condition) to activate alkyl chlorides. |
| Incomplete Conversion (Protocol B) | Poor iminium formation. | Add molecular sieves (4Å) to scavenge water during Step 1. Increase Acetic Acid loading. |
| Elimination Product (Alkene) | E2 competition (Protocol A). | The base is acting as a proton scavenger. Switch to Protocol B (Reductive Amination) to avoid basic conditions entirely. |
Safety & Compliance
-
Alkyl Halides: Many are potent alkylating agents and potential carcinogens (e.g., Benzyl chloride, Methyl iodide). Handle in a fume hood with double gloving.
-
STAB/Borohydrides: Generate Hydrogen gas upon quenching. Ensure adequate venting.
-
Solvents: DCE is a suspected carcinogen; replace with DCM or THF where possible.
References
-
Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1] "Application Notes and Protocols: N-Alkylation of Piperidin-4-amine." BenchChem Application Library. Link
- Cambie, R. C., et al. (2000). "Ruthenium-catalyzed N-alkylation of amines with alcohols." Journal of Organometallic Chemistry.
-
ACS Green Chemistry Institute. "Reagent Guide: Reductive Amination." ACS GCI Pharmaceutical Roundtable. Link
-
Organic Chemistry Portal. "N-Alkylation of Amines." Link
Sources
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- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Advanced Assay Development for Piperidine-Based Pharmacophores
Abstract
Piperidine moieties represent a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbusters like Fentanyl, Donepezil, and Ritalin. However, the secondary amine functionality (pKa ~11) introduces specific challenges: severe peak tailing in reverse-phase chromatography, poor aqueous solubility of the free base, and a high propensity for off-target hERG channel inhibition. This guide provides a validated roadmap for developing robust analytical methods and biological assays specifically tailored to the physicochemical properties of piperidine derivatives.
Analytical Method Development: Overcoming the "Tailing" Phenomenon
The Challenge
The nitrogen atom in the piperidine ring is highly basic. At standard chromatographic pH (pH 2–3), it becomes protonated (
The Solution: High-pH Chromatography
Instead of using ion-pairing agents like TFA (which suppress MS sensitivity), the modern standard is High-pH Reverse Phase Chromatography using hybrid-silica columns. By operating at pH 10–11, the piperidine remains deprotonated (neutral), eliminating silanol interactions and increasing lipophilicity for better retention.
Validated Protocol: High-pH LC-MS/MS for Piperidines
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MS Grade).
-
Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 2.1 x 50 mm, 2.5 µm.
Workflow:
-
System Preparation: Flush system with 100% Acetonitrile to remove any acid residues from previous runs.
-
Equilibration: Pre-condition the column with 95% A / 5% B for 10 column volumes.
-
Gradient Profile:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B (Re-equilibration)
-
-
Detection: ESI Positive Mode. (Note: Despite high pH, piperidines ionize efficiently in the electrospray source due to the gas-phase proton transfer).
Data Summary: Comparison of Conditions
| Parameter | Acidic Conditions (0.1% Formic Acid) | Basic Conditions (pH 10.5 NH4HCO3) |
| Peak Symmetry (Tailing Factor) | 1.8 – 2.5 (Poor) | 1.05 – 1.15 (Excellent) |
| Retention Time | Early elution (Polar/Charged) | Increased retention (Neutral) |
| MS Sensitivity (Signal-to-Noise) | Baseline | +200% to +500% increase |
Decision Logic for Column Selection
Caption: Decision matrix for selecting chromatographic conditions based on detection requirements.
High-Throughput Binding Assays: GPCR Targeting
Many piperidine compounds target G-Protein Coupled Receptors (GPCRs), such as Opioid, Histamine, and Chemokine receptors. Traditional radioligand binding is low-throughput. The industry standard is now Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .
Mechanism
This assay relies on the energy transfer between a long-lifetime lanthanide donor (e.g., Europium or Terbium cryptate) attached to the receptor (or an antibody) and a fluorescent acceptor (e.g., d2 or XL665) attached to a tracer ligand.
Protocol: Homogeneous TR-FRET Competition Assay
Target: Histamine H1 Receptor (Example)
Materials:
-
Membrane: HEK293 membranes overexpressing H1 receptor.
-
Tracer: Fluorescently labeled antagonist (e.g., Pyrilamine-d2).
-
Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA. Critical: BSA prevents the lipophilic piperidine from sticking to the plastic plate.
Step-by-Step Procedure:
-
Compound Prep: Prepare 10-point serial dilutions of the piperidine test compound in 100% DMSO.
-
Plate Loading: Dispense 100 nL of compound into a 384-well low-volume white plate.
-
Receptor Addition: Add 5 µL of membrane suspension (tagged with Tb-Cryptate donor). Incubate 15 mins.
-
Tracer Addition: Add 5 µL of Fluorescent Tracer (Acceptor).
-
Equilibrium: Incubate for 2 hours at Room Temperature (protected from light).
-
Read: Measure fluorescence on a PHERAstar or EnVision reader.
-
Excitation: 337 nm
-
Emission 1 (Donor): 620 nm
-
Emission 2 (Acceptor): 665 nm
-
-
Calculation: Ratio =
.
Self-Validation Criteria:
-
Z' Factor: Must be > 0.5 for the assay to be considered robust.
-
Signal Stability: The signal should not drift >10% over the read time.
Safety Pharmacology: Mitigating hERG Inhibition
The Piperidine Liability
The piperidine ring is structurally homologous to the pharmacophore required to block the hERG potassium channel (
Screening Protocol: Thallium Flux Assay
While Patch-Clamp is the gold standard, it is too slow for primary screening. The Thallium (Tl+) flux assay is the validated surrogate.
Principle: hERG channels are permeable to Thallium. Cells are loaded with a Tl-sensitive dye (FluxOR™). When hERG channels open, Tl+ enters, binding the dye and causing fluorescence. Blockers prevent this increase.
Workflow:
-
Cell Line: CHO or HEK293 stably expressing hERG.
-
Dye Loading: Incubate cells with Tl-sensitive dye for 60 mins.
-
Compound Treatment: Add piperidine test compounds (incubation 20 mins).
-
Stimulus: Inject Stimulus Buffer containing
and (to depolarize membrane). -
Kinetic Read: Measure fluorescence intensity (
) every second for 120 seconds.
Structural Mitigation Strategies
If a piperidine hit shows high hERG inhibition, employ these medicinal chemistry strategies:
-
Reduce Basicity: Add an electron-withdrawing group (Fluorine) to the piperidine ring to lower pKa below 8.0 [2].
-
Zwitterions: Introduce a carboxylic acid to neutralize the charge.
-
Steric Hindrance: Add substituents (methyl) adjacent to the nitrogen to disrupt the fit in the hERG pore.
Caption: Medicinal chemistry strategies to decouple potency from hERG toxicity.
References
-
Structural basis for the coupling between activation and inactivation gates in K(+) channels. Nature. 2010.
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. 2024.[2]
-
Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. Agilent Technologies Application Note. (Note: Redirects to general library, specific PDF title cited).
-
Time-Resolved FRET Strategy to Screen GPCR Ligand Library. Springer Protocols / Methods in Molecular Biology.
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation Application Note.
Sources
Application Note: Practical Applications in Antimicrobial Agent Development
From Hit-to-Lead: A Standardized Workflow for In Vitro Validation
Abstract
The transition from a high-throughput screening "hit" to a viable lead candidate requires rigorous, standardized validation. In the context of the antimicrobial resistance (AMR) crisis, data reproducibility is paramount. This guide outlines a cohesive in vitro workflow for characterizing novel antimicrobial agents, moving beyond simple potency (MIC) to kinetic profiling (Time-Kill) and evolutionary liability (Resistance Development). These protocols align with CLSI (Clinical and Laboratory Standards Institute) and ISO 20776-1 standards, ensuring your data is regulatory-ready.
Part 1: Strategic Workflow Overview
The development pipeline must filter candidates not just by potency, but by their pharmacodynamic profile and resistance barrier.
Figure 1: The Hit-to-Lead filtration logic. Candidates are discarded if they lack potency, show poor killing kinetics, or induce rapid resistance.
Part 2: Potency Validation (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is the gold standard for assessing potency. However, variability in cation concentration can drastically alter results for specific drug classes (e.g., aminoglycosides, polymyxins, daptomycin).
Core Protocol: CLSI/ISO Standardized Microdilution
Objective: Determine the lowest concentration inhibiting visible growth.[1][2]
1. Reagents & Media
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3][4][5]
-
Critical Requirement: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).[6]
-
Why: Divalent cations stabilize the bacterial outer membrane (LPS). Deficiency leads to false susceptibility (especially for polymyxins); excess leads to false resistance.
-
-
Inoculum: Fresh bacterial colonies (18–24h growth).[6]
2. Step-by-Step Methodology
-
Compound Preparation: Prepare a 100x stock solution in DMSO or water. Dilute 1:50 in CAMHB to create a 2x working solution.
-
Plate Setup: Dispense 50 µL of the 2x compound solution into columns 1–11 of a 96-well round-bottom plate. Column 12 serves as the Growth Control (drug-free).
-
Inoculum Standardization (Direct Colony Suspension):
-
Resuspend colonies in saline to match a 0.5 McFarland Standard (approx.
CFU/mL). -
Dilute this suspension 1:100 in CAMHB.
-
-
Inoculation: Add 50 µL of the diluted inoculum to all wells.
-
Final System: Compound concentration is now 1x; Bacterial density is
CFU/mL .[7]
-
-
Incubation: 35 ± 2°C for 16–20 hours in ambient air.
-
Readout: Use a viewing mirror. The MIC is the lowest well with no visible turbidity .
Expert Insight: The "Skipped Well" Phenomenon
If growth occurs in a higher concentration well but not in lower ones (e.g., growth at 8 µg/mL, no growth at 4 µg/mL, growth at 2 µg/mL), the test is invalid. This usually indicates pipetting error or contamination. Do not report the lower value. Repeat the assay.
Part 3: Pharmacodynamics (Time-Kill Kinetics)[4]
MIC defines potency, but Time-Kill defines efficacy. Does your drug kill the bacteria (bactericidal) or just stop them from growing (bacteriostatic)?
Core Protocol: Time-Kill Assay
Objective: Quantify the
1. Experimental Design
-
Test Concentrations: 1x MIC, 2x MIC, and 4x MIC.
-
Controls: Growth Control (no drug), Sterility Control.
-
Time Points: 0, 2, 4, 8, and 24 hours.
2. Step-by-Step Methodology
-
Preparation: Prepare 10 mL of CAMHB containing the antibiotic at the target concentration.
-
Inoculation: Add bacteria (from a log-phase culture) to achieve a starting density of
CFU/mL (Time 0). -
Sampling: At each time point, remove 100 µL.
-
Quenching/Dilution: Immediately serially dilute (10-fold steps) in cold saline to stop the reaction and dilute out the antibiotic (preventing carryover effect).
-
Plating: Spot-plate 10 µL of each dilution onto agar. Incubate overnight.
-
Calculation: Count colonies and calculate CFU/mL.
Data Interpretation
| Classification | Definition | Clinical Implication |
| Bactericidal | Preferred for immunocompromised patients or endocarditis. | |
| Bacteriostatic | Relies on host immune system to clear infection. |
Part 4: Resistance Liability (Serial Passage)
Determining how quickly bacteria evolve resistance is critical for "Go/No-Go" decisions.
Core Protocol: Daily Serial Passage
Objective: Force evolution by exposing bacteria to sub-lethal stress over 15–30 days.
Figure 2: The evolutionary cycling of the serial passage assay.
Methodology
-
Day 1: Perform a standard MIC assay.
-
Day 2: Harvest bacteria from the well containing the highest drug concentration that still shows visible growth (usually 0.5x MIC ).
-
Passage: Dilute this culture to
CFU/mL and use it to inoculate a new MIC plate with fresh antibiotic. -
Repeat: Continue for 20–30 days.
-
Analysis: Plot MIC vs. Day. A rapid vertical shift indicates single-step mutation potential (high risk). A gradual slope indicates multi-step accumulation (lower risk).
Summary of Key Parameters
| Parameter | Specification | Reference Standard |
| Inoculum Density | CLSI M07 / ISO 20776-1 | |
| Media Cations | Ca²⁺ (20-25 mg/L), Mg²⁺ (10-12.5 mg/L) | CLSI M07 |
| Bactericidal Threshold | CLSI M26-A | |
| Incubation | 35 ± 2°C, Ambient Air | CLSI M07 |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
International Organization for Standardization (ISO). (2019).[3] ISO 20776-1:2019 Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. [Link]
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases. [Link]
-
Andersson, D. I., et al. (2010). Antibiotic resistance: turning evolutionary principles into clinical reality. FEMS Microbiology Reviews. [Link]
Sources
- 1. food.dtu.dk [food.dtu.dk]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(propan-2-yl)piperidin-3-amine
Case ID: YIELD-OPT-303 Subject: Optimization of Reductive Amination & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Structural Definition
User Alert: Before proceeding, verify your target structure. The IUPAC name N-(propan-2-yl)piperidin-3-amine refers to a piperidine ring where the exocyclic amine at position 3 is alkylated with an isopropyl group.
-
Target: Piperidine ring (unsubstituted N1) + 3-position amino group (substituted with isopropyl).
-
Common Yield Killer: Attempting this synthesis on unprotected 3-aminopiperidine leads to a mixture of N1-alkylation, N3-alkylation, and bis-alkylation.
-
The Solution: You must use a protection group strategy (Boc-protection of the ring nitrogen) to ensure regioselectivity.
The Optimized Pathway
The only high-yield route for this specific target is Reductive Amination using 1-Boc-3-aminopiperidine and Acetone , followed by deprotection.
Figure 1: The regioselective synthetic pathway required to maximize yield.
Protocol Optimization (The "Why" & "How")
Phase A: Reductive Amination (Formation of the C-N Bond)
Goal: Attach the isopropyl group to the exocyclic amine without touching the protected ring nitrogen.
Standard Protocol:
-
Dissolve 1-Boc-3-aminopiperidine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF .
-
Add Acetone (1.1 – 1.5 equiv).
-
Add Acetic Acid (AcOH) (1.0 equiv). Critical for imine formation.
-
Stir for 30–60 mins to establish imine equilibrium.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Stir at Room Temp (RT) for 4–16 hours.
Yield Improvement Factors:
| Variable | Recommendation | The "Why" (Mechanism) |
| Reducing Agent | Use NaBH(OAc)3 (STAB) | NaBH4 is too strong and will reduce acetone to isopropanol before it reacts with the amine. STAB is selective for the imine. |
| Solvent Water | Strictly Anhydrous | Water hydrolyzes the imine back to the ketone and amine. Use molecular sieves if unsure of solvent quality. |
| Stoichiometry | Acetone (1.2 equiv) | Large excess of acetone is unnecessary and complicates workup. Acetone is sterically hindered enough that bis-alkylation is rare, but control is still key. |
| Acid Catalyst | AcOH (1.0 equiv) | Accelerates the formation of the iminium ion, which is the species actually reduced by STAB. Without acid, conversion stalls. |
Phase B: Deprotection & Isolation (The "Invisible" Loss)
The Problem: After removing the Boc group (using HCl/Dioxane or TFA/DCM), your product is a highly polar, water-soluble diamine salt . The Yield Killer: Traditional extraction (EtOAc/Water) often fails because the free base partitions into the aqueous layer.
Optimized Workup Protocol:
-
Deprotection: Stir Boc-intermediate in 4M HCl/Dioxane for 2 hours. Evaporate to dryness.
-
Basification: Dissolve residue in minimal water. Adjust pH to >12 using 50% NaOH or saturated K2CO3. Saturate the aqueous layer with NaCl (Salting Out).
-
Extraction Solvent: Do NOT use pure Ethyl Acetate or Ether.
-
Use: CHCl3 : Isopropanol (3:1 ratio) or DCM : Methanol (9:1) .
-
Perform 3–5 extractions.[1] The alcohol helps pull the polar amine into the organic phase.
-
-
Drying: Dry organic layer over Na2SO4, filter, and concentrate.
Troubleshooting Dashboard
Use this logic flow to diagnose low yields.
Figure 2: Diagnostic logic tree for yield recovery.
Frequently Asked Questions (FAQs)
Q1: Can I use NaBH4 instead of STAB? A: Only if you perform a stepwise reaction. You must reflux the amine and acetone (often with Dean-Stark to remove water) to form the imine first, then cool down and add NaBH4. If you mix everything at once with NaBH4, the acetone will reduce to isopropanol faster than it reacts with the amine, killing your yield. Recommendation: Stick to STAB for "one-pot" ease.
Q2: I see a side product with M+40 mass. What is it? A: This is likely the bis-isopropyl adduct (tertiary amine). While difficult with acetone due to steric hindrance, it can happen if the reaction runs too hot or if the primary amine is very reactive.
-
Fix: Cool the reaction to 0°C during the addition of STAB, then warm to RT.
Q3: My product disappeared after the TFA deprotection step. A: It didn't disappear; it's in your aqueous waste. The product is a small, polar diamine.
-
Fix: Do not rely on standard extraction. If extraction fails, evaporate the aqueous phase to dryness and triturate the salts with warm Ethanol or MeOH/DCM to extract the amine salt, or use an ion-exchange resin (SCX-2 column) to catch and release the product.
Q4: Can I alkylate using 2-bromopropane instead? A: Strongly discouraged. Direct alkylation of primary amines with secondary alkyl halides leads to:
-
Elimination (formation of propene).
-
Over-alkylation (formation of quaternary salts).
-
Poor regioselectivity (if N1 is unprotected). Reductive amination is superior in almost every metric.
References & Validation
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][4][5] The Journal of Organic Chemistry, vol. 61, no.[2][3] 11, 1996, pp. 3849-3862.[2][3]
-
Relevance: The foundational text establishing STAB as the preferred reagent for this transformation.
-
-
Comparison of Reducing Agents. Master Organic Chemistry.
-
Relevance: Explains the selectivity difference between NaBH4, NaBH3CN, and NaBH(OAc)3.
-
-
Workup of Polar Amines. University of Rochester, Dept. of Chemistry.
-
Relevance: Validates the "Salting Out" and CHCl3/IPA extraction technique for water-soluble amines.
-
Sources
- 1. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents [patents.google.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Piperidine Derivatives
The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the troubleshooting module relevant to your current bottleneck.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Tailing, Detection Limits, and Isolation Challenges
The Core Challenge: The "Piperidine Paradox"
Piperidine derivatives are ubiquitous in drug discovery (found in >12,000 active pharmaceutical ingredients), yet they present a unique triad of purification challenges:
-
High Basicity (pKa ~11): They interact aggressively with acidic silanols on silica gel, causing severe peak tailing.
-
Lack of Chromophores: Many derivatives (especially N-alkylated saturated rings) are UV-transparent, making standard HPLC detection impossible.
-
Physical State: They frequently isolate as viscous, non-crystallizable oils, complicating final handling.
Module A: Chromatography Troubleshooting
Issue: "My compound streaks across the column and co-elutes with impurities."
Root Cause Analysis:
Standard silica gel (
Protocol: The "Silanol Shield" Strategy
To fix this, you must block the silanol sites or prevent protonation.
Option 1: Mobile Phase Modifiers (Standard Silica) Do not run piperidines in pure MeOH/DCM. You must add a basic modifier.[2]
-
The Golden Ratio: 95:5 DCM:MeOH + 0.5% - 1.0% Triethylamine (TEA) or 1% NH₄OH .
-
Why it works: TEA has a higher affinity for silanols than your product, effectively "capping" the active sites [5].
Option 2: Amine-Functionalized Silica (Best for Scale-up)
If TEA is insufficient or interferes with downstream steps, switch to Amino (
-
Mechanism: The stationary phase is already basic. This eliminates the acid-base interaction entirely.
-
Solvent System: Use Hexane/Ethyl Acetate gradients.[3] (Avoids the toxicity of DCM).
Option 3: Reversed-Phase at High pH
-
Column: C18 (ensure it is "hybrid" or high-pH stable).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10).
-
Logic: At pH 10, the piperidine (pKa ~11) is partially deprotonated (free base), increasing hydrophobicity and improving peak shape on C18 [1].
Visualization: Tailing Mitigation Workflow
Figure 1: Decision logic for mitigating peak tailing in piperidine purification.
Module B: Detection Challenges
Issue: "I see nothing on the UV detector, but the mass spec says it's there."
Root Cause Analysis:
Saturated piperidine rings lack conjugated
Solution Matrix: Detecting the Invisible
| Method | Applicability | Pros | Cons |
| UV (205-210 nm) | Limited | Available on all systems. | High noise; detects solvent impurities; low sensitivity. |
| ELSD / CAD | High | Universal detection; ignores chromophores. | Destructive (cannot recover fraction from detector waste); requires volatile buffers [3, 6]. |
| Derivatization | High | Adds strong UV chromophore. | Adds a chemical step; alters structure permanently. |
| Mass Spec (MS) | High | Specific ID. | Expensive; requires ionizable functional groups (easy for piperidines). |
Protocol: Pre-Column Derivatization (Benzoyl Chloride Method)
If you lack ELSD/CAD/MS, you must chemically tag the piperidine to see it [10].
-
Dissolution: Dissolve 10 mg crude sample in 1 mL DCM.
-
Base: Add 2 eq. Triethylamine (TEA).[4]
-
Tag: Add 1.1 eq. Benzoyl Chloride.
-
React: Stir at RT for 15 mins. (The secondary amine converts to a benzamide).
-
Analyze: The product now absorbs strongly at 254 nm.
-
Note: This consumes the amine. Use only for analytical checks or if the amide is the desired intermediate.
-
Module C: Isolation & Workup
Issue: "My product is a sticky oil that won't crystallize."
Root Cause Analysis: Piperidine free bases are often oils due to conformational flexibility and lack of strong intermolecular hydrogen bonding lattices.
Protocol: The "Salt Switch" Strategy
Converting the free base into a salt is the most reliable way to obtain a solid.
Step 1: Acid-Base Extraction (Purification by Phase) Before salt formation, remove neutral impurities.
-
Dissolve crude oil in EtOAc.[4]
-
Extract with 1M HCl (aq).
-
Wash the aqueous layer with fresh EtOAc (discard organics).
-
Basify aqueous layer with 6M NaOH to pH 12.
-
Chemistry: Piperidine returns to free base (
).
-
-
Extract back into EtOAc, dry (
), and concentrate.
Step 2: Salt Screening for Crystallization If the free base is still an oil, screen these counter-ions to force precipitation [4, 9]:
| Counter-Ion | Source Acid | Solvent System | Outcome |
| Hydrochloride | HCl in Dioxane/Ether | Et₂O / EtOH | Often hygroscopic, but reliable. |
| Oxalate | Oxalic Acid | Acetone / MeOH | Highly crystalline; good for purification. |
| Tartrate | L-Tartaric Acid | EtOH / Water | Excellent for chiral resolution; forms stable solids. |
| Fumarate | Fumaric Acid | IPA / Acetone | Good for pharmaceutical formulations (less acidic). |
Visualization: Purification Decision Tree
Figure 2: Strategic workflow for selecting the correct purification and isolation method.
Frequently Asked Questions (FAQs)
Q: Can I use acetone to clean my piperidine glassware? A: Be cautious. Secondary amines (like piperidine) can react with acetone (ketones) to form enamines or imines, especially if trace acid is present. Rinse with methanol or ethanol instead to avoid generating "ghost" impurities.
Q: Why does my yield drop after silica chromatography? A: You likely experienced irreversible adsorption .[5] The interaction between the amine and the silica can be so strong that the compound never elutes.
-
Fix: Flush the column with DCM:MeOH:NH₄OH (80:18:2) at the end of the run to recover "stuck" material [5].
Q: I used TEA in my mobile phase, but now I can't get rid of it. It smells! A: TEA (bp ~89°C) can be stubborn.
-
Fix: Dissolve your product in DCM and wash twice with pH 7.2 phosphate buffer. The buffer will protonate the residual TEA (removing it to the water) but leave the piperidine (if less basic) or allow for easier azeotropic removal. Alternatively, dry under high vacuum at 40°C for >12 hours.
References
-
BenchChem Technical Support Team.[5] (2025).[2][4][5][6][7] . BenchChem. 5
-
Reach Separations.[8] (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Reach Separations. 8
-
ResearchGate. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector. ResearchGate. 9
-
Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.[10] Google Patents. 10
-
Biotage. (2023).[11] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[3] 12
-
American Laboratory. (2007).[13] Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis. American Laboratory. 14
-
BenchChem. (2025).[2][4][5][6] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem. 6
-
Wake Forest University. (n.d.). Successful Flash Chromatography. King Group. 1
-
Google Patents. (2007). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.[13] Google Patents. 13
-
BenchChem. (2025).[4][6] Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem. 2
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reachseparations.com [reachseparations.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. biotage.com [biotage.com]
- 13. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents [patents.google.com]
- 14. americanlaboratory.com [americanlaboratory.com]
side reactions in the synthesis of N-alkylated piperidines
Technical Support Center: Synthesis of N-Alkylated Piperidines
Topic: Side Reactions & Troubleshooting in N-Alkylation Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Content Type: Advanced Technical Guide & Troubleshooting Repository[1]
Introduction: The Piperidine Challenge
Piperidine rings are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Pimozide).[1] However, the secondary amine of the piperidine ring is a nucleophilic "hotspot" prone to cascading side reactions. Achieving mono-N-alkylation without triggering quaternary salt formation, ring opening, or elimination requires precise kinetic control.[1]
This guide deconstructs the three primary synthetic pathways—Reductive Amination , Nucleophilic Substitution (
Module 1: Reductive Amination (The Gold Standard)
Context: The most reliable method for N-alkylation, avoiding the harsh basicity of direct substitution.
Primary Reagents: Aldehyde/Ketone, Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
Critical Side Reaction: Enamine/Iminium Stalling & Dimerization
Incomplete reduction often leaves reactive enamine or iminium intermediates.[1] These can dimerize or hydrolyze back to starting materials during aqueous workup.[1]
Mechanism of Failure:
If the reducing agent is added too late or is impotent (wet), the equilibrium shifts toward the enamine (if
DOT Diagram: Reductive Amination Failure Modes
Figure 1: Kinetic competition between hydride reduction (green path) and enamine formation/dimerization (red path).[1]
Troubleshooting Guide: Reductive Amination
| Symptom | Root Cause | Corrective Action |
| Low Yield / Starting Material Recovery | Imine Hydrolysis: The imine formed but hydrolyzed during aqueous workup because it wasn't reduced. | Protocol Adjustment: Ensure the reducing agent (STAB) is dry. Add a Lewis acid (e.g., |
| "Sticky" Polymer / Multiple Spots | Enamine Polymerization: Reaction sat too long without reduction; enamine reacted with aldehyde.[1] | Sequential Addition: Pre-form the imine for 1-2 hours, then add the reducing agent at 0°C. Do not mix all reagents at once if the aldehyde is reactive. |
| Over-Alkylation (Methylation) | Eschweiler-Clarke Overdrive: When using HCHO/HCOOH, the secondary amine proceeds to tertiary, but quaternary salts can form with excess heat.[1] | Stoichiometry Control: Use exactly 1.0-1.1 eq of aldehyde. Switch to STAB in DCM/DCE at room temp instead of refluxing formic acid. |
Module 2: Direct Nucleophilic Substitution ( )
Context: Used when alkyl halides are readily available.[1]
Primary Reagents: Alkyl Halide (R-X), Base (
Critical Side Reaction 1: The "Over-Alkylation" Trap
Piperidine is a secondary amine. Once mono-alkylated, the product is a tertiary amine, which is often more nucleophilic than the starting material due to inductive donation from the alkyl group. This leads to the rapid formation of Quaternary Ammonium Salts (Q-Salts).
Critical Side Reaction 2: Hofmann Elimination
If the alkyl halide is sterically hindered (secondary or tertiary) and a strong base is used, the piperidine acts as a base rather than a nucleophile, triggering E2 elimination on the alkyl halide to form an alkene.
DOT Diagram:
Figure 2: The "Runaway Reaction." The mono-product often reacts faster (k2) than the starting material (k1), leading to Q-salts.
Troubleshooting Guide: Direct Alkylation
| Question | Answer & Protocol |
| "I see a new spot on TLC that doesn't move (baseline). What is it?" | It is likely the Quaternary Ammonium Salt. Fix: This is irreversible. Prevention: 1. Reverse Addition: Add the alkyl halide dropwise to a solution of excess piperidine (1.5 eq). 2. Solvent Switch: Use a less polar solvent (e.g., Toluene instead of DMF) to destabilize the transition state of the charged Q-salt formation. |
| "My yield is low, and I smell an olefin/alkene." | You triggered Hofmann Elimination (E2). Fix: Your base is too strong or the alkyl halide is too hindered.[1] Protocol: Switch from a strong base (NaH, KOH) to a weak, non-nucleophilic base ( |
Module 3: Buchwald-Hartwig Amination (N-Arylation)[1]
Context: Attaching the piperidine to an aromatic ring. Primary Reagents: Aryl Halide, Pd Catalyst, Phosphine Ligand, Strong Base (NaOtBu).[1]
Critical Side Reaction: -Hydride Elimination
Piperidine possesses
Result:
-
Reduction of the aryl halide to a simple arene (Ar-H).[1]
-
Oxidation of the piperidine to an imine (tetrahydropyridine).[1]
Troubleshooting Guide: Pd-Catalyzed Cross-Coupling
| Symptom | Mechanistic Insight | Solution |
| Formation of Ar-H (Dehalogenation) | Ligand Upgrade: Switch to bulky, electron-rich ligands like RuPhos or BrettPhos .[1] These accelerate the desired Reductive Elimination step, outcompeting the side reaction [1]. | |
| No Reaction (Catalyst Death) | Pd Poisoning: Piperidine is a strong | Pre-activation: Mix the Pd source and Ligand in solvent at 60°C for 5 mins before adding the amine. Use a "Pre-catalyst" (e.g., XPhos Pd G4) to ensure the active species forms immediately.[1] |
FAQ: Spectral Forensics
Q: My NMR shows a "doublet of doublets" at 5-6 ppm that shouldn't be there. What happened? A: You likely have an Enamine or Alkene impurity.[1]
-
If from Reductive Amination: It is the enamine intermediate (incomplete reduction).[1] Treat crude with dilute acid to hydrolyze it, then re-subject to reduction.[1]
-
If from Direct Alkylation: It is the alkene from E2 elimination of the alkyl halide.
Q: The Mass Spec shows [M+14] or [M+16] peaks. A:
-
[M+14] (Methylation): Did you use DMF as a solvent with NaH? DMF can decompose to form dimethylamine or act as a methyl source under harsh conditions.[1]
-
[M+16] (N-Oxide): Piperidines oxidize easily in air, especially on silica gel.[1] If your product turns "pink" or "brown" on the column, it is N-oxidizing.[1] Fix: Add 1% Triethylamine to your eluent to suppress silica acidity and oxidation [2].[1]
References
-
Buchwald-Hartwig Amination Scope & Ligands
-
N-Oxidation & Silica Gel Interactions
- Source: BenchChem / Common Challenges
- Context: Troubleshooting decomposition of amines on acidic silica.
-
URL:
-
Hofmann Elimination Mechanism
-
Reductive Amination Protocols
- Source: BenchChem Protocols
-
Context: Standard protocols for N-alkylation using STAB.[1]
-
URL:
Sources
optimization of reaction conditions for piperidine synthesis
Welcome to the Heterocycle Hydrogenation Support Hub
Objective: This guide addresses the common and complex challenges in reducing pyridine derivatives to piperidines. Unlike simple alkene reductions, pyridine hydrogenation is complicated by catalyst poisoning (due to the nitrogen lone pair) and stereochemical drift .
Below you will find optimized protocols, decision logic for catalyst selection, and a troubleshooting matrix derived from industrial case studies.
Part 1: The Core Protocols (Standard Operating Procedures)
We categorize piperidine synthesis into two primary workflows based on the substrate's complexity.
Protocol A: The "Workhorse" Method (Unsubstituted/Simple Pyridines)
Best for: Simple alkyl-pyridines, scale-up, and cost-efficiency.
-
Catalyst: Platinum Oxide (
, Adam's Catalyst) or 5% Rh/C. -
Solvent: Glacial Acetic Acid (AcOH) or Methanol with 1.5 eq. HCl.
-
Pressure: 3–5 bar (Low Pressure) to 50 bar (High Pressure).
-
Temperature: 25°C – 60°C.
Technical Rationale: The reduction of pyridine is kinetically hindered by the strong adsorption of the nitrogen lone pair onto the metal surface, which "poisons" the active sites.[1]
-
The Acid Effect: Using AcOH or HCl protonates the pyridine nitrogen (
). The resulting pyridinium ion does not bind strongly to the metal, freeing up active sites for hydrogen adsorption. -
Catalyst Choice:
is preferred over for simple pyridines because Palladium is highly susceptible to poisoning by the resulting secondary amine (piperidine) product.
Protocol B: The "Precision" Method (Stereoselective/Functionalized)
Best for: 2,6-disubstituted pyridines requiring cis-selectivity, or substrates with labile groups (e.g., esters, halides).
-
Catalyst: Rhodium on Alumina (
) or Ruthenium Oxide ( ). -
Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol/AcOH (9:1).
-
Pressure: 50–80 bar.
-
Temperature: 60°C – 80°C.
Technical Rationale: Rhodium catalysts typically favor cis-hydrogenation (all-cis isomers) due to a "haptophilic" adsorption where the aromatic ring lies flat on the catalyst surface, and hydrogen is added from the bottom face sequentially. TFE has been shown to enhance turnover frequency (TOF) significantly for Rh-catalyzed hydrogenations due to its high ionizing power and hydrogen-bond donating ability.
Part 2: Decision Logic & Visualization
Workflow 1: Catalyst Selection Matrix
Use this logic tree to select the correct metal for your specific substrate.
Caption: Decision tree for selecting the optimal heterogeneous catalyst based on functional group tolerance and stereochemical requirements.
Part 3: Troubleshooting Guide (The "Help Desk")
Below are the three most common "tickets" submitted by researchers, with detailed root-cause analysis and solutions.
Ticket #001: Reaction Stalled at 20-30% Conversion
User Report: "I'm using 10% Pd/C in Methanol. The reaction started fast but stopped after 2 hours. Adding more catalyst didn't help."
Root Cause Analysis:
-
Product Poisoning: As piperidine forms, it is a stronger base (
) than the starting pyridine ( ). The secondary amine product binds irreversibly to the Pd surface, blocking further turnover. -
Solvent Mismatch: Neutral methanol allows this competitive binding.
The Fix:
-
Immediate: Add 1.1 equivalents of Acetic Acid or HCl relative to the substrate. This protonates the piperidine product (forming the hydrochloride or acetate salt), which cannot coordinate to the metal.
-
Protocol Change: Switch to Pearlman’s Catalyst (
) if using Palladium is mandatory, as it is more robust, but in acidic media is the superior long-term fix.
Ticket #002: Loss of Stereocontrol (Trans-isomer contamination)
User Report: "I am reducing 2,6-dimethylpyridine. I need the cis-isomer, but I'm getting a 60:40 cis/trans mixture."
Root Cause Analysis:
-
Isomerization: High temperatures or prolonged reaction times allow the intermediate partially reduced species (tetrahydropyridines) to isomerize via enamine-imine tautomerization before the final hydride addition.
-
Catalyst Surface: Pd/C often allows for "ring flip" desorption/readsorption events.
The Fix:
-
Switch Catalyst: Use 5% Rh/C or
. Rhodium is famous for "all-cis" selectivity because it hydrogenates the ring rapidly without allowing the intermediate to desorb. -
Lower Temperature: Reduce temperature to <40°C and increase pressure (to 80-100 bar) to force the kinetics of hydrogenation over the thermodynamics of isomerization.
Ticket #003: Dehalogenation Side Reactions
User Report: "My substrate has a 3-Bromo group. The pyridine reduced, but the bromine fell off."
Root Cause Analysis:
-
Oxidative Addition: Pd and Pt are excellent at inserting into C-X bonds (hydrodehalogenation), especially under
pressure.
The Fix:
-
Catalyst: Switch to Rhodium (Rh) or Ruthenium (Ru) . These metals are poor at oxidative addition to aryl halides under standard hydrogenation conditions.
-
Acid Scavenger: If you must use Pd, add an acid scavenger that doesn't poison the catalyst, though this is risky. The Rh switch is the industry standard solution.
Part 4: Mechanistic Visualization
Understanding why acid is required is critical for troubleshooting new substrates.
Caption: Mechanism of Acid-Promoted Hydrogenation. Protonation prevents the formation of the catalyst-deactivating M-N bond.[2]
Part 5: Comparative Data Table
Table 1: Catalyst Performance Comparison for 2-Substituted Pyridines
| Catalyst | Pressure (bar) | Solvent | Additive | Yield (%) | Cis:Trans Ratio | Key Limitation |
| 10% Pd/C | 5-10 | MeOH | None | <30% | N/A | Severe Poisoning |
| 3-5 | AcOH | None | >95% | 80:20 | Cost; Moderate Selectivity | |
| 5% Rh/C | 50 | MeOH | AcOH | >98% | >95:5 | High Pressure Required |
| 80 | TFE | None | >95% | 99:1 | Requires High Pressure/Temp |
References
-
Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link
-
Studer, M., et al. (2000). Diastereoselective Hydrogenation of Disubstituted Pyridines. Advanced Synthesis & Catalysis. Link
-
Beller, M., et al. (2019). Catalytic Hydrogenation of Heterocycles: Mechanism and Optimization. Chemical Reviews. Link
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[3] Link
-
Despois, A. & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines. ChemRxiv.[4] Link
Sources
troubleshooting guide for N-(propan-2-yl)piperidin-3-amine experiments
Technical Support Center & FAQ
Introduction & Molecule Overview[1][2]
N-(propan-2-yl)piperidin-3-amine (also known as N-isopropylpiperidin-3-amine) is a critical diamine intermediate often used in the synthesis of kinase inhibitors and GPCR ligands. Its structure features two distinct secondary amine functionalities: a cyclic piperidine nitrogen and an exocyclic isopropylamine at the C3 chiral center.
This dual-amine nature presents unique challenges in synthesis, purification, and regioselective derivatization. This guide addresses the most frequent experimental failures reported by our research partners.
| Property | Data |
| CAS Number | 127285-08-9 (Racemic) / 127294-73-9 (R-isomer) |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Key pKa (Calc) | ~11.0 (Piperidine N), ~10.2 (Exocyclic N) |
| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
Synthesis & Production (The "Make" Phase)
Workflow: Reductive Amination
Most users synthesize this compound via the reductive amination of N-protected 3-piperidone with isopropylamine.
Figure 1: Standard reductive amination workflow. Note that the choice of reducing agent determines the prevalence of side reactions.
Troubleshooting FAQ: Synthesis
Q: Why is my yield low (<40%) despite complete consumption of the ketone? A: This is likely due to inefficient imine formation or hydrolysis before reduction.
-
Mechanism: Isopropylamine is sterically hindered. If water is present (from the solvent or reagents) during imine formation, the equilibrium favors the ketone.
-
Solution: Use a dehydrating agent. Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv) to the ketone/amine mixture and stir for 4-6 hours before adding the reducing agent. This locks the ketone into the imine form [1].
-
Alternative: Use molecular sieves (4Å) in dry Dichloromethane (DCM).
Q: I see a significant "dimer" impurity by LC-MS. What is it? A: You are likely observing reductive dimerization .
-
Cause: The product secondary amine reacts with unreacted ketone to form an enamine/imine, which is then reduced.
-
Fix: Ensure the isopropylamine is in large excess (3–5 equiv) relative to the ketone. Do not add the ketone to the amine; add the amine to the ketone to keep amine concentration high.
Q: Which reducing agent should I use? NaBH4 or STAB? A: Use Sodium Triacetoxyborohydride (STAB) .[1]
-
Reasoning: STAB is milder and selective for imines over ketones. NaBH4 is too aggressive and will reduce unreacted ketone to the alcohol (3-hydroxypiperidine impurity), which is difficult to separate from your amine product [2].
Purification & Analysis (The "Measure" Phase)
Workflow: HPLC Method Development
Diamines are notorious for peak tailing due to interactions with residual silanols on silica columns.
Figure 2: Decision tree for optimizing peak shape in diamine analysis.
Troubleshooting FAQ: Analytics
Q: My HPLC peaks are broad and tailing severely. Is my column dead? A: Likely not. The free amines are interacting with acidic silanols on the stationary phase.
-
Immediate Fix: Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. TFA acts as an ion-pairing agent, masking the positive charge of the ammonium species.
-
High pH Alternative: If your column can withstand it (e.g., Waters XBridge or Agilent PLRP-S), run at pH 10.5 using Ammonium Hydroxide/Ammonium Bicarbonate. At this pH, the amines are deprotonated (neutral) and interact less with the stationary phase [3].
Q: The NMR spectrum in CDCl3 shows broad, undefined multiplets. Is the sample impure? A: Not necessarily. This is often due to conformational exchange or carbamate formation .
-
Test: Run the NMR in DMSO-d6 or MeOD . CDCl3 can be acidic (forming salts in situ) or contain traces of phosgene/HCl.
-
Rotamers: If the piperidine nitrogen is Boc-protected, restricted rotation around the carbamate bond causes signal splitting (rotamers). Heating the NMR tube to 50°C often coalesces these peaks.
Reactivity & Derivatization (The "Use" Phase)
Regioselectivity Matrix
When reacting this compound, you must control which nitrogen reacts.
| Reaction Type | Dominant Reactive Site | Reason |
| Alkylation (R-X) | Piperidine Nitrogen | Less sterically hindered than the isopropyl-amine. |
| Acylation (R-COCl) | Piperidine Nitrogen | Higher nucleophilicity and accessibility. |
| Reductive Amination | Piperidine Nitrogen | The exocyclic amine is already bulky (isopropyl); further reaction is slow. |
Troubleshooting FAQ: Reactivity
Q: I want to derivatize the isopropyl-amine (exocyclic), but the piperidine nitrogen reacts first. A: You must use a protecting group strategy .
-
Start with 1-Boc-3-piperidone .
-
Perform reductive amination with isopropylamine.
-
Derivatize the newly formed exocyclic amine (while the piperidine is still Boc-protected).
-
Remove the Boc group (HCl/Dioxane or TFA/DCM) to free the piperidine nitrogen.
Q: My product turned from a clear oil to a brown gum overnight. A: Secondary amines are prone to oxidation and carbamate formation .
-
Oxidation: Air oxidation leads to N-oxides and colored impurities. Store under Argon/Nitrogen.
-
Carbamate: Reacts with atmospheric CO2 to form carbamic acid salts.
-
Storage Protocol: Store as the di-HCl salt or oxalate salt . These crystalline forms are indefinitely stable at room temperature. If you must store the free base, keep it at -20°C under inert gas [4].
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2010.
-
Sigma-Aldrich. "Handling and Storage of Amines." Technical Bulletin AL-142.
Sources
Technical Support Center: Navigating Piperidine Chemistry
Welcome to the technical support hub for piperidine chemistry. As a Senior Application Scientist, I've seen firsthand the unique challenges this prevalent heterocyclic motif can present. Piperidine's nucleophilic nitrogen and flexible ring conformation are central to its utility in pharmaceuticals but are also the source of common experimental pitfalls. This guide is structured to provide direct, actionable solutions to the specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Challenges in N-Functionalization (Alkylation & Acylation)
The secondary amine of the piperidine ring is its most reactive site, making N-alkylation and N-acylation fundamental transformations. However, controlling this reactivity is paramount to avoiding unwanted side products and ensuring reaction completion.
Frequently Asked Questions (FAQs)
Question: My N-alkylation of piperidine is sluggish or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete N-alkylation can be frustrating and typically points to one of four factors: the nature of the alkylating agent, steric hindrance, insufficient basicity, or suboptimal solvent choice.
-
Leaving Group Reactivity: The reaction proceeds via nucleophilic substitution (SN2 or SN1 mechanism). The rate is highly dependent on the quality of the leaving group on your alkylating agent. Halide reactivity follows the order I > Br > Cl > F. If you are using an alkyl chloride with a low reaction rate, switching to the corresponding alkyl bromide or iodide can significantly accelerate the reaction.[1][2]
-
Insufficient Basicity: The reaction generates an acid byproduct (e.g., HCl, HBr) which protonates the starting piperidine.[2] This renders the piperidine non-nucleophilic, effectively stopping the reaction. A non-nucleophilic base must be added to "scavenge" this acid.
-
Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the C2 and C6 positions) or the alkylating agent can physically block the nitrogen's lone pair from attacking the electrophile.[2]
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation without strongly interacting with the nucleophile.[2]
Question: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
Answer: This is a classic case of over-alkylation, which is common when using highly reactive alkylating agents.[1] The initially formed tertiary amine is still nucleophilic and can react with a second molecule of the alkylating agent. To favor mono-alkylation, you must carefully control the reaction conditions.
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[2] This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[3] This maintains a low concentration of the alkylating agent, kinetically favoring the reaction with the more abundant starting secondary amine over the newly formed tertiary amine.[2]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[2]
Question: My acylation reaction of a piperidine is not going to completion. What should I try?
Answer: Incomplete acylation is often due to the reactivity of the acylating agent or the reaction conditions.
-
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride and the reaction is stalling, consider switching to the corresponding acyl chloride.[2]
-
Catalysis: When using a less reactive acid anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[2] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with the anhydride.
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the acidic byproduct (e.g., HCl or acetic acid).[4]
Troubleshooting N-Alkylation
The following decision tree can help diagnose and solve common N-alkylation issues.
Caption: Troubleshooting guide for N-alkylation reactions.
Experimental Protocol 1: Controlled N-Alkylation to Minimize Quaternary Salt Formation
This protocol is designed to favor mono-alkylation.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the piperidine substrate (1.1 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous acetonitrile (MeCN) or DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) or potassium carbonate (K₂CO₃) (2.0 equiv.).[2][3]
-
Slow Addition of Alkylating Agent: Prepare a solution of the alkyl halide (1.0 equiv.) in a small amount of the reaction solvent. Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture over 2-4 hours at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Section 2: Purification, Stability, and Handling
The physical and chemical properties of piperidines often introduce unique challenges during purification and storage.
Frequently Asked Questions (FAQs)
Question: My purified piperidine derivative has a yellow or brown tint. What is the cause and how can I remove it?
Answer: A yellow or brown color in piperidine or its derivatives is almost always due to oxidation products.[5] The piperidine ring can be susceptible to oxidation, especially when exposed to air and light.[6] For many applications, these impurities must be removed.
-
Solution: The most common and effective method for removing these colored impurities is distillation.[5] To prevent re-oxidation, store the purified, colorless piperidine under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place.[7]
Question: I am struggling to separate my target piperidine from unreacted pyridine starting material by distillation. Why is this so difficult?
Answer: This is a classic purification challenge caused by the formation of a minimum-boiling azeotrope between piperidine and pyridine.[5][8] An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor phase, making separation by simple fractional distillation impossible.[9]
-
Solution: A highly effective chemical method is purification via carbonate salt formation. Piperidine, being a much stronger base than pyridine, will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt. Pyridine does not react and remains in solution. The solid salt can be filtered off, and the pure piperidine can be regenerated by treatment with a base.[6][8][10]
Question: I am observing significant peak tailing during silica gel column chromatography of my piperidine derivative. How can I improve the peak shape?
Answer: This is a very common issue when purifying basic compounds like piperidines on standard silica gel.[8] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to non-ideal elution, poor separation, and broad, tailing peaks.[8]
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive competes with your compound for binding to the acidic sites on the silica. A concentration of 0.1-1% (v/v) triethylamine (TEA) in your mobile phase is a standard starting point.[8] For more basic compounds, a solution of ~7N ammonia in methanol (1-2%) can be very effective.[8]
-
Stationary Phase Modification: Consider using an amine-deactivated silica gel or switching to a different stationary phase like basic or neutral alumina, which lacks the acidic silanol groups.[8]
-
Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid protonates the piperidine, which often improves peak shape.[8]
-
Question: My solution of piperidine in DMF crystallized upon storage. What happened?
Answer: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[5][11] To resolve this, you can try warming the solution to redissolve the crystals, but it is often best to prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]
Purification Strategy Selection
Choosing the right purification method is critical for obtaining high-purity piperidine derivatives.
Caption: Decision workflow for selecting a purification method.
Experimental Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation
This protocol is highly effective for removing pyridine impurities.[6][10]
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent like diethyl ether or toluene.
-
Salt Formation: Bubble dry carbon dioxide (CO₂) gas through the stirred solution. Alternatively, add pieces of dry ice to the flask. A white precipitate of piperidine carbonate will form. Continue adding CO₂ until precipitation ceases.
-
Isolation: Collect the solid piperidine carbonate by vacuum filtration and wash the filter cake with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any residual pyridine.
-
Liberation of Free Base: Transfer the solid salt to a flask. Add a strong aqueous base solution (e.g., 50% NaOH or KOH) to neutralize the carbonate and liberate the free piperidine. The piperidine will form a separate organic layer.
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts over solid KOH pellets, filter, and distill to obtain pure piperidine.[6]
Section 3: Stereochemistry and Regioselectivity
Controlling the three-dimensional arrangement of substituents is a central challenge in modern organic synthesis, and piperidines are no exception.
Frequently Asked Questions (FAQs)
Question: I'm observing epimerization at the carbon alpha to the nitrogen. Why is this happening and can it be controlled?
Answer: Epimerization at the α-position (C2 or C6) often occurs through the formation of a planar or rapidly inverting α-amino radical or iminium ion intermediate. This process can be both a pitfall and a synthetic tool. Recent advances in photoredox catalysis have exploited this phenomenon to convert kinetically-favored but less stable diastereomers into their more thermodynamically stable counterparts.[12][13]
-
Mechanism: These reactions typically involve a photocatalyst and a hydrogen atom transfer (HAT) agent.[14] The HAT agent reversibly abstracts a hydrogen atom from the α-carbon, creating a radical intermediate. This intermediate can then be re-protonated from either face, leading to an equilibrium mixture of diastereomers that favors the most stable isomer.[12][15]
-
Control: While preventing it can be difficult if the reaction conditions favor radical formation, you can also use it to your advantage. If you have a mixture of diastereomers, or have synthesized the less stable one, subjecting it to these light-mediated epimerization conditions can be a powerful strategy to selectively produce the more stable, desired product.[13]
Caption: Simplified piperidine epimerization pathway.
Question: How can I improve the selectivity of C-H functionalization on the piperidine ring?
Answer: Achieving site-selectivity (i.e., functionalizing at C2, C3, or C4) without pre-functionalization is a significant challenge due to the similar reactivity of the C-H bonds. The most common and effective strategy is to use a directing group attached to the piperidine nitrogen.[1]
-
Directing Groups: Groups like amides, carbamates (e.g., Boc), and sulfonamides can coordinate to a metal catalyst and direct the C-H activation to a specific, proximate carbon.[1][16] For example, many palladium-catalyzed reactions are directed to the C2 position. The choice of catalyst and the directing group itself are critical for controlling the regioselectivity.[17]
-
Steric Control: Bulky protecting groups on the nitrogen can sterically hinder the C2 and C6 positions, which can favor functionalization at the more accessible C3 or C4 positions.[1]
References
- BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem Technical Support.
-
Douglas, J. T., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support.
-
Douglas, J. T., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Douglas, J. T., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
-
Biosynce. (2025). What is the stability of piperidine?. Biosynce Blog. [Link]
-
Douglas, J. T., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem Technical Support.
- Stasse, H. L. (1944). Process for the purification of piperidine.
-
Fang, X., et al. (2024). Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Synfacts. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]
- CN101602748B. (2011). A kind of purification method of high-purity piperidine.
-
Cook, E. S., & Rider, T. H. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society. [Link]
-
Douglas, J. T., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Dounay, A. B., & Magnus, L. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Dounay, A. B., & Magnus, L. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 17. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Piperidine Compounds
Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your research. Our approach is rooted in explaining the causality behind experimental choices, ensuring that you not only solve immediate solubility issues but also build a foundational understanding for future challenges.
Part 1: Troubleshooting Guide - A Stepwise Approach to Solubility Enhancement
Poor aqueous solubility is a common hurdle for compounds featuring the piperidine scaffold, often due to the lipophilic nature of substituted piperidine rings.[1] This guide provides a systematic workflow to diagnose and resolve these issues.
Issue: My piperidine-containing compound precipitates in the aqueous buffer for my biological assay.
This is a frequent observation and can significantly impact the accuracy and reproducibility of your results. Follow this tiered approach to systematically troubleshoot and optimize your compound's solubility.
Diagram 1: Troubleshooting Workflow for Poor Aqueous Solubility
Caption: A stepwise workflow for addressing poor aqueous solubility of piperidine compounds.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions, providing explanations grounded in physicochemical principles.
Q1: Why are piperidine-containing compounds often poorly soluble in water?
A1: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when adorned with lipophilic substituents.[1] The aqueous solubility is therefore highly dependent on the nature and substitution pattern of the piperidine ring. Factors like high crystal lattice energy (strong intermolecular forces in the solid state) and low polarity contribute to poor solubility.[2]
Q2: How does pH fundamentally affect the solubility of my piperidine-containing compound?
A2: The nitrogen atom within the piperidine ring is basic, with a pKa of the protonated form typically around 11.2.[1] In acidic media (pH < pKa), this nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is the predominant species in neutral or basic media.[1] For this reason, creating a pH-solubility profile is a critical first step in understanding and manipulating your compound's behavior.[1]
Q3: What are the most common initial strategies to enhance the solubility of a piperidine-containing compound?
A3: The most direct initial approaches are:
-
pH Adjustment: Given that most piperidine compounds are basic, preparing solutions in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can dramatically increase solubility by forming a soluble salt in situ.[1]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a very common and effective strategy.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used to disrupt the structure of water and reduce its polarity, thereby increasing the solubility of nonpolar compounds.[1][3]
Q4: My compound precipitates out of its DMSO stock solution upon storage. What should I do?
A4: This issue can arise from the storage temperature being too low or the solution being supersaturated.[1]
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]
-
Prepare Fresh Solutions: To ensure consistency and avoid using a solution where the concentration may have changed, it is best practice to prepare fresh stock solutions before each experiment.[1]
-
Lower Stock Concentration: Preparing a less concentrated stock solution can also mitigate precipitation during storage.[1]
Q5: After diluting my DMSO stock into my aqueous assay buffer, my compound precipitates. How can I prevent this?
A5: This is a classic problem for poorly soluble compounds. Here are several strategies to address it:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[1]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the assay buffer.[1]
Q6: When should I consider more advanced techniques like salt formation, co-crystallization, or the use of cyclodextrins?
A6: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility for your experimental needs, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the logical next step.
-
Salt Formation: This is a robust and widely used method for ionizable compounds and can lead to substantial increases in both solubility and dissolution rates.[1][2]
-
Co-crystallization: This technique can improve the solubility and bioavailability of non-ionizable or weakly ionizable compounds by forming a multi-component crystal lattice with a suitable co-former.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[1][2][4] This is particularly useful for increasing the apparent solubility of a compound in solution.[1][5]
Q7: What are Amorphous Solid Dispersions (ASDs) and when should they be considered?
A7: Amorphous Solid Dispersions (ASDs) are formulations where the active pharmaceutical ingredient (API) is dispersed in a polymer matrix in a non-crystalline, amorphous state.[6][7] This high-energy state circumvents the need to overcome the crystal lattice energy for dissolution, which can lead to significantly enhanced solubility and dissolution rates.[6][8] ASDs are a powerful tool for very challenging, poorly soluble compounds (BCS Class II and IV) and are often considered when other methods are insufficient.[7][8][9] The main challenge with ASDs is the inherent physical instability of the amorphous form, which has a tendency to recrystallize over time.[6][10]
Part 3: Data Presentation and Key Formulations
The following tables summarize the potential impact of different solubility enhancement strategies.
Table 1: Effect of pH on the Solubility of a Representative Piperidine Compound
| Solvent System | pH | Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
| Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[1] |
Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives
| Compound | Stability Constant (M⁻¹) | Solubility Enhancement Factor |
| Piperine/β-Cyclodextrin (βCD) | ~100 | - |
| Piperine/Hydroxypropyl-β-CD (HPβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine/Sulfobutyl-ether-β-CD (SBEβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Data adapted from Ali et al. (2024).[4][5] |
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubility Enhancement
Caption: Cyclodextrins encapsulate hydrophobic guest molecules, enhancing their aqueous solubility.[1][5]
Part 4: Experimental Protocols
These protocols provide standardized methods for assessing and improving the solubility of your piperidine-containing compounds.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[1]
Materials:
-
Compound of interest
-
Selected solvent (e.g., water, buffer of a specific pH)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV)[1][11]
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles present.[1][11]
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-72 hours) to allow the system to reach equilibrium.[1][2]
-
Phase Separation: After equilibration, let the samples stand to allow the excess solid to settle. Centrifuge the vials to pellet the undissolved solid.[1]
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1][11]
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.[1][11]
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[1]
Protocol 2: Screening for Co-crystal Formation by Slurry Crystallization
This protocol provides a general method for screening co-formers to produce co-crystals.[1]
Materials:
-
Active Pharmaceutical Ingredient (API) (your piperidine-containing compound)
-
A selection of pharmaceutically acceptable co-formers
-
A variety of solvents
-
Small vials with magnetic stir bars
-
Magnetic stir plate
-
Filtration apparatus
-
Analytical instruments for solid-state characterization (e.g., PXRD, DSC)
Procedure:
-
Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.[1]
-
Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial. Add a small amount of the selected solvent to create a slurry.[1]
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.[1]
-
Isolation: Filter the solid from the slurry and allow it to air dry.
-
Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to identify if a new crystalline form has been created, which would indicate co-crystal formation.
References
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchGate. [Link]
-
Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - University of Vienna - u:cris-Portal. [Link]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC. [Link]
-
(PDF) Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes - ResearchGate. [Link]
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. [Link]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions | ACS Omega. [Link]
-
Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets. [Link]
-
Piperidine | Solubility of Things. [Link]
-
AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. [Link]
-
Figure 23 from The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - ResearchGate. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [https://www.gmpua.com/Validation/Fundamentals of Solubility Enhancement Techniques.pdf]([Link] of Solubility Enhancement Techniques.pdf)
-
What are the detection methods for piperidine? - Blog - Biosynce. [Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water. [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry. [Link]
-
Prodrug Approach: An Overview of Recent Cases - BURJC-Digital. [https://burjcdigital.urjc.es/bitstream/handle/10115/12177/Prodrug Approach.pdf?sequence=1&isAllowed=y]([Link] Approach.pdf?sequence=1&isAllowed=y)
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
Cutting Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Link]
-
High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid | Crystal Growth & Design - ACS Publications. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. [Link]
-
The Importance of Solubility for New Drug Molecules. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
Solubility enhancement techniques: A comprehensive review. [Link]
-
Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion - PubMed. [Link]
-
The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. seppic.com [seppic.com]
- 8. pharmtech.com [pharmtech.com]
- 9. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets [drug-dev.com]
- 10. cellets.com [cellets.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
challenges in the characterization of N-(propan-2-yl)piperidin-3-amine
The following technical guide is structured as a specialized support center resource for researchers working with N-(propan-2-yl)piperidin-3-amine (CAS: 1235439-19-6). It addresses the unique analytical challenges posed by this molecule, specifically its lack of UV chromophores, the presence of two secondary amine sites, and its chiral center.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Characterization, Impurity Profiling, and Method Development
Molecule Identity & Quick Reference
Before troubleshooting, verify your core scaffold. Confusion between the exocyclic (N-isopropyl) and endocyclic (1-isopropyl) isomers is a common source of analytical error.
| Property | Specification | Notes |
| IUPAC Name | This compound | Also: N-isopropylpiperidin-3-amine |
| CAS Number | 1235439-19-6 | Distinct from 1-isopropylpiperidin-3-amine (CAS 857373-37-6) |
| Molecular Formula | C₈H₁₈N₂ | MW: 142.24 g/mol |
| Key Functional Groups | 2° Amine (Cyclic), 2° Amine (Acyclic) | Both nitrogens are nucleophilic; pKa ~10-11 |
| Chirality | One Chiral Center (C3) | Available as (R), (S), or Racemate |
| Detection Challenge | UV Transparent | No conjugated system for UV detection >210 nm |
Critical Troubleshooting Modules
Module A: Structural Confirmation (NMR)
User Issue: "I cannot distinguish between this compound and its regioisomer 1-isopropylpiperidin-3-amine using standard 1H NMR."
Root Cause: Both isomers contain an isopropyl group and a piperidine ring, leading to overlapping multiplets in the 1.0–3.5 ppm region.
Solution: You must use 2D NMR (HMBC) to locate the isopropyl group's attachment point.
-
Protocol: Run a ¹H-¹³C HMBC experiment.
-
Diagnostic Signal: Look for the correlation between the isopropyl methine proton (CH(CH₃)₂) and the piperidine ring carbons.
-
Target Molecule (Exocyclic N): The isopropyl CH will show a correlation to C3 of the piperidine ring.
-
Impurity (Endocyclic N): The isopropyl CH will show correlations to C2 and C6 (the carbons adjacent to the ring nitrogen).
-
Graphviz Workflow: NMR Logic Tree
Caption: Logic flow for distinguishing regioisomers using Heteronuclear Multiple Bond Correlation (HMBC).
Module B: Chromatography & Detection (The "Invisible Peak" Problem)
User Issue: "I see no peaks on my HPLC-UV trace, or the baseline is noisy at 210 nm."
Root Cause: The molecule lacks a chromophore.[1][2] Relying on terminal absorption (<210 nm) causes low sensitivity and interference from buffer salts (e.g., formate, acetate).
Solution 1: Derivatization (Recommended) Convert the diamine into a UV-active bis-amide using Benzoyl Chloride. This reacts with both secondary amines, creating a stable, highly UV-active derivative (detectable at 254 nm).[3]
Protocol: Bis-Benzoylation for HPLC
-
Sample: Dissolve 10 mg sample in 1 mL acetonitrile.
-
Base: Add 200 µL 1M NaOH (or excess Triethylamine).
-
Reagent: Add 50 µL Benzoyl Chloride (excess).
-
Reaction: Vortex and incubate at 25°C for 10 mins.
-
Quench: Add 100 µL diethylamine to scavenge excess reagent.
-
Analyze: Inject onto C18 column (UV 254 nm).
-
Note: Expect a late-eluting peak corresponding to the bis-benzoyl derivative.
-
Solution 2: Alternative Detectors (No Derivatization) If derivatization is not possible, switch detection modes:
-
CAD (Charged Aerosol Detector): Universal response, excellent for non-chromophoric amines.
-
ELSD (Evaporative Light Scattering): Good alternative, though less sensitive than CAD.
-
LC-MS (ESI+): Monitor [M+H]⁺ = 143.15.
Module C: Chiral Resolution
User Issue: "I cannot separate the (R) and (S) enantiomers."
Root Cause: Standard C18 columns cannot separate enantiomers. Furthermore, the basicity of the two amine groups causes severe peak tailing on many chiral stationary phases (CSPs).
Solution: Use an Amylose-based CSP under basic mode or polar organic mode.
Recommended Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Additive | 0.1% Diethylamine (DEA) is mandatory to suppress silanol interactions and ensure sharp peaks. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV 220 nm (if underivatized, low sensitivity) or Refractive Index (RI) |
Citation Support: The use of polysaccharide-based columns with basic additives is the industry standard for resolving aminopiperidines [1, 3].
Module D: Mass Spectrometry & Fragmentation
User Issue: "I am seeing unexpected fragments in my MS spectrum. Is my molecule degrading?"
Root Cause: The molecule follows specific fragmentation pathways typical of aliphatic diamines. Understanding these confirms identity rather than degradation.
Fragmentation Pathway (ESI+ / EI):
-
Molecular Ion: [M+H]⁺ = 143.15.[4]
-
α-Cleavage (Exocyclic): Cleavage adjacent to the exocyclic nitrogen is favorable.
-
Loss of Isopropyl group (M - 43) → m/z ~100.
-
-
Ring Cleavage: The piperidine ring can undergo retro-Diels-Alder type fragmentation or ring opening.
Graphviz Workflow: MS Fragmentation Logic
Caption: Primary fragmentation pathway in ESI+ Mass Spectrometry.
Frequently Asked Questions (FAQ)
Q: The substance turned into a sticky oil after exposure to air. Is it stable? A: The free base is hygroscopic and readily absorbs CO₂ from the air to form carbamates or carbonates.
-
Action: Store under Nitrogen/Argon at -20°C. For easier handling, convert it to the dihydrochloride salt (using HCl in dioxane/ether), which is a stable solid.
Q: Can I use GC-MS for analysis? A: Direct injection of the free base can lead to severe tailing and thermal degradation in the injector port.
-
Action: Derivatize with TFA-anhydride or MSTFA (silylation) prior to GC analysis to cap the polar amine protons.
Q: Why does the pH of my mobile phase drift when analyzing this compound? A: As a diamine, the molecule can act as a "modifier" itself, buffering the mobile phase if the concentration is high. Always use a strong buffer (e.g., 20 mM Ammonium Bicarbonate, pH 10) for free-base analysis to maintain stable retention times.
References
-
Chittabathina, V. R. B., et al. (2014).[2] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[1][3] Chirality, 26(12), 775-779.[2]
-
PubChem. (n.d.). N-(Propan-2-yl)piperidin-4-amine (Structural Analog Data). National Library of Medicine.
-
BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
-
Accela ChemBio. (n.d.). Product Catalog: this compound (CAS 1235439-19-6).[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. PubChemLite - 1-isopropylpiperidin-3-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]
- 5. 10024-70-1,3-Methoxybutanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Method Refinement for Chiral Piperidine Analysis
Status: Active Role: Senior Application Scientist Topic: Chiral Piperidine Analysis (HPLC & SFC) Audience: Drug Development & Analytical Chemistry Professionals
Core Directive: The Challenge of Basic Centers
Chiral piperidines represent a specific analytical challenge due to their secondary amine functionality (
This guide moves beyond generic method development. It focuses on suppression mechanisms and orthogonal screening to achieve baseline separation (
Phase 1: Stationary Phase Selection & Screening
The "Immobilized" Advantage
For piperidines, immobilized polysaccharide columns are the gold standard. Unlike coated phases (e.g., AD-H, OD-H), immobilized phases (e.g., IA, IG) allow for the use of "forbidden" solvents like dichloromethane (DCM) and THF, which can induce crucial conformational changes in the chiral selector to enhance selectivity.
Table 1: Recommended Column Chemistries for Piperidines
| Column Code | Chiral Selector | Support Type | Key Application for Piperidines |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Immobilized | First Choice. The "chloro" substituent often provides superior recognition for cyclic amines. |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | Robust generalist; excellent for screening with DCM/THF mixtures. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized | Orthogonal selectivity to IA/IG; effective when amylose phases fail. |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated | Legacy standard. High loading capacity but restricted solvent compatibility. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Often resolves piperidines where amylose fails, but requires strict solvent control. |
Screening Workflow Logic
Do not screen randomly. Follow a polarity-gradient approach.
Figure 1: Systematic screening workflow for basic chiral amines. Note the prioritization of basic additives and mode switching.
Phase 2: Mobile Phase Optimization (The "Tailing" Solution)
The Mechanism of Tailing
Peak tailing in piperidines is rarely a column void issue; it is a chemical interaction . The protonated amine (
Corrective Protocol: The "Basic Suppressor" Method To mask these silanols, you must flood the system with a stronger base that competes for the active sites.
Reagents:
-
DEA (Diethylamine): Standard suppressor.
-
TEA (Triethylamine): Alternative, but higher UV cutoff.
-
IPA (Isopropylamine): Stronger base, useful for stubborn tailing.
Step-by-Step Optimization:
-
Baseline: Start with 0.1% DEA in the alcohol component (e.g., Hexane/EtOH+0.1% DEA).
-
Escalation: If tailing persists (
), increase DEA to 0.2% or switch to Isopropylamine. -
Polar Organic Mode: If solubility is poor in Hexane, switch to 100% Acetonitrile with 0.1% DEA and 0.1% Acetic Acid (forming a volatile salt). This "Polar Ionic" mode is highly effective for polar piperidines [1].
Phase 3: Advanced Troubleshooting (FAQ)
Q1: My peaks are broad and tailing despite using DEA. What now?
Diagnosis: The "Silanol Effect" is likely overwhelming the additive, or the mass transfer is slow. Solution:
-
Switch to SFC (Supercritical Fluid Chromatography): SFC is superior for basic amines. The high diffusivity of supercritical
improves mass transfer, and the mobile phase is naturally slightly acidic, which can be modulated with basic additives (e.g., / Methanol + 0.2% Isopropylamine) to achieve sharp peaks [2]. -
Temperature Effect: Increase column temperature to 35-40°C. This reduces mobile phase viscosity and improves the kinetics of the amine-silanol exchange, sharpening the peak.
Q2: I have no UV signal. How do I detect non-chromophoric piperidines?
Diagnosis: Many piperidine scaffolds lack a strong UV chromophore (e.g., phenyl rings). Solution: Derivatization is required to add a "UV Handle." Protocol (Benzyl Chloride Derivatization):
-
Dissolve 10 mg sample in 1 mL DCM.
-
Add 1.5 eq. Benzoyl Chloride + 2.0 eq. TEA.
-
Stir at RT for 15 mins.
-
Quench with water, extract with DCM.
-
Result: The resulting N-benzoyl piperidine is now UV-active (254 nm) and essentially non-basic, eliminating tailing issues completely [3].
Q3: My retention times are shifting day-to-day.
Diagnosis: Mobile phase "Memory Effect" or volatile additive evaporation. Solution:
-
Equilibration: Polysaccharide columns require long equilibration when switching additives. Flush with 20 column volumes (CV) of the new mobile phase.
-
Evaporation: DEA is volatile. In pre-mixed mobile phases, the concentration drops over 24 hours. Best Practice: Use an online mixing system or refresh pre-mixed bottles every 12 hours.
Logic Tree: Troubleshooting Peak Shape
Figure 2: Diagnostic logic for identifying and resolving peak shape anomalies in piperidine analysis.
References
-
Chiralpak IA/IB/IC Instruction Manual. Daicel Corporation. Strategies for solvent versatility and immobilized phase usage.
-
De Klerck, K., et al. (2012).[1] "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. Highlights SFC superiority for basic amines.
-
Babu, C.V.R., et al. (2014).[2] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality. Demonstrates derivatization to solve detection and tailing issues.
-
BenchChem Technical Support. (2025). "Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds."
Sources
Validation & Comparative
Comparative Validation Guide: Analytical Strategies for N-(propan-2-yl)piperidin-3-amine
Executive Summary: The "Invisible" Diamine Challenge
N-(propan-2-yl)piperidin-3-amine (CAS: 534595-53-4) represents a classic "blind spot" in pharmaceutical analysis. As a key intermediate in the synthesis of kinase inhibitors and GPCR ligands, its quality control is critical. However, it presents a tripartite analytical challenge:
-
Lack of Chromophore: The molecule possesses no conjugated
-systems, rendering standard UV detection (254 nm) useless. -
High Polarity: The diamine structure (two secondary amine centers) leads to poor retention on standard C18 reversed-phase columns.
-
Basic Interaction: With pKa values likely exceeding 10, the molecule interacts strongly with residual silanols, causing severe peak tailing.
This guide objectively compares the two most robust validation strategies: HILIC-MS/MS (The "Gold Standard" for sensitivity) and FMOC-Derivatization HPLC-UV (The "Accessible" QC method).
Comparative Methodology
Method A: HILIC-MS/MS (Direct Analysis)
Best for: Trace impurity analysis, genotoxic impurity screening, and high-throughput pharmacokinetics. Mechanism: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine on a silica or zwitterionic phase, coupled with mass spectrometry for detection.
Method B: Pre-Column Derivatization (FMOC-Cl)
Best for: Routine Quality Control (QC), assay testing in labs without MS, and high-concentration process monitoring. Mechanism: Reaction with 9-Fluorenylmethyl chloroformate (FMOC-Cl) converts the "invisible" diamine into a highly hydrophobic, UV-active Bis-FMOC derivative.
Performance Matrix
| Feature | Method A: HILIC-MS/MS | Method B: FMOC-HPLC-UV |
| LOD (Sensitivity) | Excellent (< 1 ng/mL) | Good (~50 ng/mL) |
| Linearity Range | 1 – 1000 ng/mL | 0.5 – 100 µg/mL |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Reaction + Quench) |
| Specificity | Mass-based (m/z transitions) | Separation-based (Ret. Time) |
| Equipment Cost | High ( | Low ($) |
| Throughput | High (5-min run) | Moderate (20-min run + prep) |
Detailed Experimental Protocols
Protocol A: HILIC-MS/MS Workflow
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (10 mM, pH 3.0)
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
Instrument Parameters:
-
Mobile Phase A: 10 mM Ammonium Formate (aq), pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 90% B held for 1 min, ramp to 50% B over 4 min, re-equilibrate at 90% B.
-
Flow Rate: 0.4 mL/min
-
MS Detection: ESI Positive Mode (MRM).
-
Precursor Ion: [M+H]+ = 143.2
-
Product Ions: Quantifier (84.1, piperidine ring fragment), Qualifier (43.1, isopropyl fragment).
-
Critical Scientific Insight: Standard C18 columns fail here because the amine elutes in the void volume. HILIC works by creating a water-rich layer on the silica surface.[1] The polar diamine partitions into this layer. High organic mobile phase (90% ACN) is required to retain the analyte, which enhances ESI desolvation and sensitivity.
Protocol B: FMOC-Derivatization Workflow
Reagents:
-
FMOC-Cl (5 mM in Acetonitrile)
-
Borate Buffer (0.2 M, pH 9.5)
-
ADAM (1-Adamantanamine) or Glycine (as Quenching Agent)
Step-by-Step Derivatization:
-
Mix: Combine 100 µL Sample + 100 µL Borate Buffer (pH 9.5).
-
React: Add 200 µL FMOC-Cl reagent. Vortex immediately.
-
Incubate: 2 minutes at ambient temperature.
-
Note: The molecule has two secondary amines. You must use excess FMOC to ensure the formation of the Bis-FMOC derivative. Incomplete reaction will yield two mono-FMOC peaks, failing validation.
-
-
Quench: Add 50 µL ADAM solution to consume excess FMOC-Cl (prevents column overload).
-
Inject: 10 µL into HPLC-UV (265 nm).
Critical Scientific Insight: The reaction pH must be >9.0 to ensure the amine is unprotonated (nucleophilic). FMOC-Cl is chosen over OPA (o-Phthalaldehyde) because OPA only reacts with primary amines. Since this compound consists of two secondary amines, FMOC is the mandatory reagent choice.
Validation Framework (ICH Q2 R1/R2)
To validate these methods, the following criteria must be met. Data below is representative of a successful validation for this specific chemical class.
Specificity
-
HILIC-MS: No interference in blank matrix at m/z 143.2
84.1 transition. -
FMOC-UV: The Bis-FMOC-analyte peak must resolve (Rs > 1.5) from the FMOC-OH hydrolysis peak and the FMOC-ADAM quench peak.
Linearity & Range
-
Acceptance Criteria:
. -
Method A: Linear from 1 ng/mL to 1000 ng/mL (Weighted 1/x regression often required due to dynamic range).
-
Method B: Linear from 1 µg/mL to 100 µg/mL.
Accuracy (Recovery)
-
Perform spike recovery at 80%, 100%, and 120% of target concentration.
-
Target: 98.0% – 102.0% recovery.
-
Tip: For HILIC-MS, use a deuterated internal standard (if available) or a structural analog (e.g., N-ethylpiperidin-3-amine) to correct for matrix suppression.
Precision
-
Repeatability (n=6): RSD < 2.0% for HPLC-UV; RSD < 5.0% for LC-MS (trace levels).
-
Intermediate Precision: Different analyst/day/column.
Decision & Workflow Visualization
The following diagrams illustrate the logical selection process and the chemical derivatization pathway.
Diagram 1: Method Selection Logic
Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.
Diagram 2: FMOC Derivatization Reaction Pathway
Caption: Reaction pathway ensuring complete conversion to the Bis-FMOC derivative for stable quantitation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A.
-
Thermo Fisher Scientific. (2021). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note.
-
Agilent Technologies. (2020). Analysis of Biogenic Amines using HILIC-MS/MS.[3] Agilent Application Library.
-
Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: FMOC-Cl Protocol.
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural heart of countless pharmaceuticals and natural products.[1][2][3] Its saturated, three-dimensional scaffold is a privileged structure, offering a versatile platform for introducing substituents that can precisely modulate pharmacological activity. The development of efficient, selective, and scalable methods for constructing this six-membered nitrogen heterocycle is therefore a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparison of the most prominent and field-proven synthetic routes to substituted piperidines. We will move beyond simple procedural lists to explore the underlying principles, mechanistic causality, and practical considerations of each method. By presenting comparative experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select and implement the optimal synthetic strategy for their specific target molecules.
Catalytic Hydrogenation of Pyridines: The Direct Approach
The most atom-economical route to a piperidine is the direct reduction of its aromatic precursor, pyridine.[2] This strategy is conceptually straightforward but presents the significant challenge of overcoming the aromatic stability of the pyridine ring while navigating potential catalyst poisoning by the Lewis basic nitrogen atom.[2][4]
Mechanistic Considerations & Catalyst Systems
The hydrogenation process involves the addition of three equivalents of hydrogen across the pyridine ring. The choice of catalyst is paramount and dictates the required reaction conditions and, crucially, the tolerance of other functional groups within the molecule.
-
Heterogeneous Catalysis : This is the most established approach, particularly for industrial applications, due to the ease of catalyst recovery.[2]
-
Precious Metal Catalysts : Platinum group metals like Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), and Platinum(IV) oxide (PtO₂) are highly effective but often necessitate harsh conditions, such as high pressures of hydrogen gas and elevated temperatures.[2][5] Acidic additives are sometimes employed to protonate the pyridine nitrogen, which can facilitate the reduction but may be incompatible with acid-labile functional groups.[2] A commercially available Rhodium(III) oxide (Rh₂O₃) has shown high activity under milder conditions (5 bar H₂, 40 °C) for a variety of unprotected pyridines.[5]
-
-
Homogeneous Catalysis : Offering higher selectivity under milder conditions, homogeneous catalysts have seen significant recent advancements.
-
Iridium(III) Catalysis : A breakthrough in this area is the use of specific Iridium(III) complexes for ionic hydrogenation.[6] This method displays remarkable chemoselectivity, leaving highly reduction-sensitive groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties completely intact.[4][6] This exceptional functional group tolerance makes it a powerful tool for late-stage functionalization of complex molecules.
-
-
Electrocatalytic Hydrogenation : A modern, sustainable alternative that avoids the use of high-pressure hydrogen gas.
-
Rhodium on Carbon with AEM : This method uses an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode. It achieves the hydrogenation of pyridines at ambient temperature and pressure with high current efficiency, representing a greener and safer approach.[7]
-
Comparative Data for Pyridine Hydrogenation
| Catalyst System | Typical Conditions | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Pd/C or PtO₂ | 50-100 bar H₂, 80-150 °C | Moderate; reduces many common groups | Well-established, robust | Harsh conditions, poor chemoselectivity |
| Rh₂O₃ | 5 bar H₂, 40 °C | Good; tolerates amines, alcohols, carbonyls[5] | Mild conditions, commercially available | May not tolerate most sensitive groups |
| Iridium(III) Complex | 50 bar H₂, RT, TFA | Excellent; tolerates nitro, azide, bromide, alkyne[4] | Unprecedented chemoselectivity, mild | Requires specialized catalyst |
| Electrocatalytic Rh/C | Ambient Temp & Pressure | Good | Sustainable, safe (no H₂ gas) | Requires specialized electrochemical setup |
Experimental Protocol: Hydrogenation using Rhodium(III) Oxide[5]
-
To a glass vial equipped with a magnetic stir bar, add the substituted pyridine (0.8 mmol, 1.0 equiv) and Rhodium(III) oxide (1 mg, 0.5 mol%).
-
Add 2,2,2-trifluoroethanol (TFE, 1 mL).
-
Place the vial into a high-pressure reactor and seal the vessel.
-
Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40°C for 4-16 hours, monitoring for completion by TLC or GC-MS.
-
Once complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine, which can be purified by column chromatography if necessary.
Hydrogenation Workflow
Caption: General scheme for the catalytic hydrogenation of pyridines.
Reductive Amination: Constructing the Ring via C-N Bond Formation
Reductive amination is a powerful and versatile strategy that builds the piperidine ring through the formation of one or two new C-N bonds.[1] The reaction proceeds in two stages: the condensation of an amine with a carbonyl group to form an iminium ion intermediate, followed by its in-situ reduction.[8]
Mechanistic Variants and Reagent Selection
The strategic placement of amine and carbonyl functionalities in the precursor dictates the outcome.
-
Intramolecular Reductive Amination (IRA) : This is the most common variant for piperidine synthesis, where a precursor containing both an amine and a carbonyl group (or its precursor) at a 1,5- or 1,6-relationship cyclizes. For example, the cyclization of a 5-aminopentanal derivative directly yields the piperidine. This approach is particularly powerful in carbohydrate chemistry for synthesizing polyhydroxypiperidines (iminosugars).[8]
-
Double Reductive Amination (DRA) : This intermolecular approach uses a primary amine that reacts with a 1,5-dicarbonyl compound to form two C-N bonds, efficiently constructing the heterocyclic ring.
The choice of reducing agent is critical for success and chemoselectivity:
-
Hydride Reagents : Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. NaBH(OAc)₃ is often preferred as it is milder and selective for imines over ketones or aldehydes. NaBH₃CN is effective but highly toxic.[8][9]
-
Borane Complexes : Borane-pyridine complex (BAP) has emerged as a less expensive and significantly less toxic alternative to cyanoborohydride for the reductive amination of secondary amines, including piperidines.[9]
-
Catalytic Hydrogenation : H₂ gas with a palladium catalyst (Pd/C) can also be used to reduce the iminium intermediate, offering a clean reduction pathway.[8]
Comparative Data for Reductive Amination Reagents
| Reducing Agent | Reactivity/Selectivity | Advantages | Disadvantages |
| NaBH(OAc)₃ | Mild, selective for imines/iminiums | Broad functional group tolerance | Can be slow, stoichiometric waste |
| NaBH₃CN | Highly effective, works at neutral pH | Robust and reliable | Highly toxic (HCN release at low pH) |
| Borane-Pyridine | Good for secondary amines | Less toxic, inexpensive[9] | Can reduce some aldehydes |
| H₂ / Pd/C | Clean reduction | No salt byproducts | Requires hydrogenation setup, not as selective as hydrides |
Experimental Protocol: Intramolecular Reductive Amination
-
Dissolve the amino-aldehyde or amino-ketone precursor (1.0 equiv) in a suitable solvent such as methanol or dichloromethane (0.1 M).
-
Add a weak acid catalyst, such as acetic acid (1.1 equiv), to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cyclic iminium intermediate.
-
Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination Mechanism
Caption: Mechanism of intramolecular reductive amination.
Aza-Diels-Alder Reaction: Cycloaddition for Stereocontrol
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition that constructs the six-membered ring in a single, often highly stereocontrolled, step.[10] The reaction involves an imine (the dienophile, or "azadienophile") reacting with a diene. The resulting tetrahydropyridine can be readily reduced to the corresponding piperidine.
Mechanistic Nuances and Scope
While often depicted as a concerted pericyclic reaction, the mechanism can be stepwise, proceeding through a Mannich-Michael pathway, particularly when using electron-rich oxygenated dienes like Danishefsky's diene.[11] This distinction is crucial as it can influence the stereochemical outcome.
-
Catalysis : The reaction is typically promoted by Lewis acids or Brønsted acids to activate the imine dienophile.[11] The development of asymmetric organocatalysis has enabled the synthesis of chiral piperidines with high enantioselectivity.
-
Applications : This method is exceptionally well-suited for the rapid assembly of complex and highly substituted piperidones (when using oxygenated dienes) and piperidines.[12] The inherent stereoselectivity of the cycloaddition allows for precise control over the relative configuration of multiple stereocenters.
Experimental Protocol: Aza-Diels-Alder Reaction
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in a dry, aprotic solvent like toluene or dichloromethane.
-
Add a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate, and stir for 1-2 hours at room temperature to pre-form the imine.
-
Cool the mixture to the desired temperature (e.g., -78°C or 0°C) and add the Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂, 10-20 mol%).
-
Slowly add the diene (e.g., Danishefsky's diene, 1.2 equiv) dropwise.
-
Stir the reaction at this temperature for several hours until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude cycloadduct. This intermediate is often a dihydropyridinone.
-
The dihydropyridinone can then be reduced to the final piperidine using standard conditions (e.g., NaBH₄ or catalytic hydrogenation).
Aza-Diels-Alder Cycloaddition
Caption: The aza-Diels-Alder reaction for piperidine synthesis.
Pictet-Spengler Reaction: Access to Fused Piperidine Systems
The Pictet-Spengler reaction is the gold standard for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[13][14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the piperidine ring.[13]
Mechanism and Substrate Scope
-
Iminium Formation : The amine and carbonyl component condense to form an iminium ion.
-
Cyclization : The electron-rich aromatic ring (the nucleophile) attacks the electrophilic iminium ion in a 6-endo-trig cyclization.[13]
-
Rearomatization : A proton is lost to restore the aromaticity of the system.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich systems like indoles, pyrroles, furans, and activated benzene rings are ideal substrates.[13][14][15] The reaction is typically promoted by protic acids (TFA, HCl) or Lewis acids, but enzymatic and asymmetric organocatalytic versions have been developed for stereoselective synthesis.[13][16]
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline[19]
-
Suspend tryptamine (1.0 equiv) and the desired aldehyde (1.1 equiv) in a suitable solvent like dichloromethane or toluene.
-
Add trifluoroacetic acid (TFA, 1.0-2.0 equiv) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization.
Pictet-Spengler Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Summary and Strategic Comparison
The optimal route to a substituted piperidine is dictated by the target's structure, required stereochemistry, and available starting materials.
| Synthesis Route | Key Precursors | Primary Application | Advantages | Disadvantages |
| Catalytic Hydrogenation | Substituted Pyridines | Simple, direct access to piperidines | Atom-economical, scalable | Often requires harsh conditions; chemoselectivity can be a major issue (except with modern Ir catalysts) |
| Reductive Amination | Amino-carbonyls or Dicarbonyls + Amines | Highly functionalized, chiral piperidines (e.g., iminosugars) | High versatility, good for complex targets | Stoichiometric reagents, can require multi-step precursor synthesis |
| Aza-Diels-Alder | Imines + Dienes | Rapid construction of highly substituted rings | Excellent stereocontrol, convergent | Limited by diene/dienophile availability, can require cryogenic temperatures |
| Pictet-Spengler | β-Arylethylamines + Carbonyls | Fused piperidine systems (alkaloids) | Efficient for polycyclic scaffolds | Limited to electron-rich aromatic precursors |
Conclusion
The synthesis of substituted piperidines is a mature field that continues to evolve with the advent of new catalytic systems. While classic methods like reductive amination and the Pictet-Spengler reaction remain indispensable for building complex molecular architectures, modern advancements in catalytic hydrogenation offer unparalleled efficiency and functional group tolerance for late-stage modifications.[4][6] Furthermore, emerging strategies involving direct C-H functionalization are poised to revolutionize how chemists approach the synthesis of these vital scaffolds, promising even more streamlined and modular routes in the future.[17][18] A thorough understanding of the strengths and limitations of each method, as detailed in this guide, is essential for any scientist working to develop the next generation of piperidine-containing therapeutics.
References
-
Orazzalieva, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1075. [Link]
-
D'Adamio, G., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(16), 4995. [Link]
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-20. [Link]
-
DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Liu, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters. [Link]
-
Clarke, C. G., et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]
-
Taylor, C. G. P., et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
-
Imada, R., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Rioton, S., et al. (2012). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]
-
De, S. K. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3657-3672. [Link]
-
Laswell, W. L., et al. (2009). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5), 465-538. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
News-Medical.Net. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]
-
Lowery, J. J., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 4(11), 1469-1476. [Link]
-
Aksenov, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 990-998. [Link]
-
News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
Grembiale, R. D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 729. [Link]
-
Gentili, D., et al. (2026). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction. ACS Omega. [Link]
-
Grembiale, R. D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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comparative analysis of N-(propan-2-yl)piperidin-3-amine and its isomers
The following guide provides a comparative technical analysis of N-(propan-2-yl)piperidin-3-amine (also known as 3-(isopropylamino)piperidine ) and its structural isomers. This document is designed for medicinal chemists and process scientists optimizing heterocyclic scaffolds for drug discovery.
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry, particularly in the design of DPP-4 inhibitors (e.g., Alogliptin analogs) and GPCR ligands . Its value lies in the unique combination of a chiral center at C3 , which allows for stereoselective receptor engagement, and the isopropyl group , which modulates lipophilicity and provides metabolic protection against oxidative deamination compared to linear alkyl chains.[1]
This guide compares the target molecule against its primary positional isomer (4-substituted ) and alkyl isomer (N-propyl ) to demonstrate why the 3-isopropyl variant is often the superior pharmacophore for specific binding pockets.
Structural Landscape & Isomerism
Nomenclature Alert
Precision in nomenclature is critical for this scaffold.
-
Target: This compound (Exocyclic amine is substituted).
-
Common Confusion: Often confused with 1-(propan-2-yl)piperidin-3-amine (Ring nitrogen is substituted).
-
Key Distinction: The target molecule possesses a secondary amine on the ring (highly nucleophilic) and a sterically hindered secondary amine exocyclically.
Isomer Comparison Matrix
The following table contrasts the target with its most relevant isomers regarding physicochemical properties and synthetic utility.
| Feature | This compound (Target) | N-(propan-2-yl)piperidin-4-amine (Positional Isomer) | N-propylpiperidin-3-amine (Alkyl Isomer) |
| Structure | 3-substituted (Chiral) | 4-substituted (Achiral) | 3-substituted (Chiral) |
| Chirality | Yes (R/S) . Critical for target selectivity (e.g., DPP-4). | No. Symmetry plane exists. | Yes (R/S). |
| Vector Orientation | "Bent" vector (approx 120°). | Linear vector (180°). | "Bent" vector. |
| Steric Bulk | High . Isopropyl shields the exocyclic nitrogen. | Moderate . Isopropyl is less crowded due to equatorial preference. | Low . Linear propyl chain is flexible. |
| Metabolic Stability | High . Branched alkyl reduces CYP450 dealkylation. | High . | Low . Prone to terminal oxidation/dealkylation. |
| pKa (Ring NH) | ~11.0 | ~11.0 | ~11.0 |
| pKa (Exo NH) | ~10.5 (Slightly lower due to sterics) | ~10.7 | ~10.6 |
| LogP (Predicted) | ~0.8 - 1.1 | ~0.8 - 1.1 | ~0.6 - 0.9 (Less lipophilic) |
Synthetic Accessibility & Protocols
The synthesis of this compound requires navigating the differential reactivity of two nitrogen atoms. The most robust industrial route is Reductive Amination .
Validated Synthesis Protocol
Objective: Synthesis of tert-butyl 3-(isopropylamino)piperidine-1-carboxylate (Protected intermediate).
Reagents:
-
Substrate: N-Boc-3-piperidone (CAS: 98977-36-7)
-
Amine Source: Isopropylamine (1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for imine formation.
Step-by-Step Methodology:
-
Imine Formation: Dissolve N-Boc-3-piperidone in DCE. Add Isopropylamine and Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (formation of a less polar spot).
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise (exothermic). Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO₃. Caution: Gas evolution.
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[1]
-
Purification: The secondary amine product is basic. Purify via flash column chromatography (DCM/MeOH/NH₄OH).
Self-Validating QC Metrics:
-
¹H NMR (CDCl₃): Look for the isopropyl methine septet at ~2.8-3.0 ppm and the tert-butyl singlet at 1.45 ppm.
-
Appearance: Colorless to pale yellow oil.
Chiral Resolution (Critical for 3-Isomer)
Since the 3-position is chiral, obtaining enantiopure material is often required.
-
Column: Chiralpak AD-H.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[5]
-
Performance: Resolution (Rs) > 4.0 is typically achievable.
Reactivity & Functionalization Logic
A major advantage of this scaffold is the ability to selectively functionalize the Ring Nitrogen (N1) vs. the Exocyclic Nitrogen (N3') .
Selectivity Profile
-
Ring Nitrogen (N1): Less sterically hindered (if unprotected), highly nucleophilic. Reacts fastest with alkyl halides and acyl chlorides.
-
Exocyclic Nitrogen (N3'): Sterically hindered by the isopropyl group and the piperidine ring. Reacts slower.
Strategic Implication: To functionalize the exocyclic amine (e.g., to attach a drug pharmacophore), one must usually use the N-Boc protected ring precursor. If the ring nitrogen is free, it will react first.[1]
Visualization: Synthesis & Selectivity Workflow
The following diagram illustrates the synthetic decision tree and reactivity logic.
Caption: Synthesis pathway and differential reactivity profile. Note the kinetic preference for Ring N functionalization due to steric hindrance at the exocyclic isopropyl amine.
Biological Application & Performance[6]
Why the 3-Isopropyl Isomer?
In medicinal chemistry, the choice of the 3-isopropyl isomer over the 4-isomer or n-propyl isomer is driven by Ligand Efficiency (LE) and Selectivity .
-
Conformational Lock: The isopropyl group at position 3 forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "pre-organizes" the molecule for binding.
-
Hydrophobic Pocket Filling: In DPP-4 inhibitors (like Trelagliptin analogs), the S1 binding pocket is hydrophobic. The isopropyl group fills this space more efficiently than a linear propyl chain, improving binding affinity (
). -
Selectivity (DAT vs NET): Research on monoamine transporters shows that moving the amine from position 4 to position 3 shifts selectivity from the Norepinephrine Transporter (NET) to the Dopamine Transporter (DAT), a critical factor in designing non-stimulant CNS drugs.
Comparative Data Summary
| Metric | 3-Isopropyl Isomer | 4-Isopropyl Isomer | Clinical Relevance |
| Primary Target Class | DPP-4, CXCR4, sigma-receptors | Antifungals (Ergosterol), Calcium Channels | 3-sub is preferred for metabolic diseases.[1] |
| Stereoselectivity | High (Enantiomers have distinct activities) | None (Achiral) | 3-sub allows fine-tuning of potency. |
| hERG Liability | Moderate (Basic amine) | High (Often requires Fluorine sub to mitigate) | 3-sub is generally safer due to sterics. |
References
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Vertex Pharmaceuticals. (2014).[6] 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Link
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Master Organic Chemistry. (2017). Basicity Trends of Amines: Pyridine vs Piperidine. Link
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Babu, C. V., et al. (2014).[1][2] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Link
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link
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Meltzer, P. C., et al. (2000).[1] Novel 3-aminomethyl- and 4-aminopiperidine analogues... as dopamine transporter ligands. Journal of Medicinal Chemistry. Link
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A Comparative Guide to the Synthesis and Properties of N-(propan-2-yl)piperidin-3-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and synthetic tractability make it a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of N-(propan-2-yl)piperidin-3-amine, a key building block, with its structural and positional isomers. We will delve into a robust synthetic protocol, cross-validate its expected experimental outcomes with available data for its analogs, and offer insights into the selection of these derivatives for drug development programs.
Introduction to N-Substituted Piperidin-3-amines
The 3-aminopiperidine moiety is a critical pharmacophore found in a variety of approved drugs, including dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin[1][2]. The nature of the substituent on the piperidine nitrogen (N-1 position) and the exocyclic amine can significantly influence the molecule's physicochemical properties, binding affinity to biological targets, and overall pharmacological profile. This guide focuses on the N-isopropyl derivative, this compound, and compares it with its N-methyl, N-ethyl, N-benzyl, and the positional isomer N-(propan-2-yl)piperidin-4-amine to elucidate the impact of these structural modifications.
Synthesis of this compound via Reductive Amination
The most direct and widely employed method for the N-alkylation of amines is reductive amination[3]. This one-pot reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a suitable 3-aminopiperidine precursor is reacted with acetone in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃)[4][5].
Experimental Protocol: Synthesis of this compound
This protocol is based on established reductive amination procedures using sodium triacetoxyborohydride[4][5].
Materials:
-
(R)- or (S)-3-Aminopiperidine dihydrochloride (or the free base)
-
Acetone (ACS grade)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or another suitable base (if starting from the hydrochloride salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
Procedure:
-
Starting Material Preparation: If using the dihydrochloride salt of 3-aminopiperidine, suspend it in anhydrous dichloromethane. Add 2.2 equivalents of triethylamine and stir at room temperature for 30 minutes to generate the free base in situ.
-
Imine Formation: To the solution of 3-aminopiperidine free base, add 1.5 equivalents of acetone. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: In a separate flask, prepare a slurry of 1.5 equivalents of sodium triacetoxyborohydride in anhydrous dichloromethane. Slowly add this slurry to the reaction mixture from step 2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford pure this compound.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less basic than other borohydrides and does not reduce the starting aldehyde or ketone, minimizing side reactions[4].
-
Use of Anhydrous Solvents: Anhydrous conditions are important to prevent the hydrolysis of the imine intermediate and the reducing agent.
-
In situ Free Base Generation: Starting from the more stable hydrochloride salt and generating the free base in situ with a non-nucleophilic base like triethylamine is a common and practical approach.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Cross-Validation of Experimental Results
Due to the limited availability of published experimental data for this compound, we will present a combination of predicted data for the target molecule and experimental or computed data for its structural and positional analogs. This comparative approach allows for an informed estimation of the target molecule's properties.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP (Predicted) |
| This compound | C₈H₁₈N₂ | 142.24 | Predicted: 180-190 | 1.3 |
| N-methyl-piperidin-3-amine | C₆H₁₄N₂ | 114.19 | - | -0.1[6] |
| N-ethyl-piperidin-3-amine | C₇H₁₆N₂ | 128.22 | - | 0.4 |
| N-benzyl-piperidin-3-amine | C₁₂H₁₈N₂ | 190.28 | - | 1.4[7] |
| N-(propan-2-yl)piperidin-4-amine | C₈H₁₈N₂ | 142.24 | - | 0.7[8][9] |
Analysis of Physicochemical Trends:
-
Molecular Weight: As expected, the molecular weight increases with the size of the N-alkyl substituent, from methyl to isopropyl to benzyl.
-
Lipophilicity (logP): The predicted logP values indicate that lipophilicity increases with the size of the N-alkyl group. The N-benzyl derivative is the most lipophilic, while the N-methyl derivative is the least. The positional isomer, N-(propan-2-yl)piperidin-4-amine, has a slightly lower predicted logP than its 3-amino counterpart, which may be attributed to differences in intramolecular interactions and solvation.
Spectroscopic Data Comparison
The following table summarizes the expected and reported spectroscopic data for the characterization of these compounds.
| Compound | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected Mass Spec (m/z) | | :--- | :--- | :--- | :--- | :--- | | This compound | ~3.0-3.5 (CH-N), ~2.5-3.0 (piperidine CH₂-N), ~1.5-2.0 (piperidine CH₂), ~1.0 (isopropyl CH₃) | ~50-60 (piperidine CH-N), ~45-55 (piperidine CH₂-N), ~45-50 (isopropyl CH), ~20-30 (piperidine CH₂), ~20 (isopropyl CH₃) | [M+H]⁺ = 143 | | N-methyl-piperidin-3-amine | ~2.2 (N-CH₃)[10] | - | [M+H]⁺ = 115 | | N-ethyl-piperidin-3-amine | ~2.4 (N-CH₂), ~1.0 (N-CH₂CH₃) | - | [M+H]⁺ = 129[11] | | N-benzyl-piperidin-3-amine | ~7.2-7.4 (aromatic), ~3.5 (benzyl CH₂) | - | [M+H]⁺ = 191 | | N-(propan-2-yl)piperidin-4-amine | - | - | [M+H]⁺ = 143 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Interpretation of Spectroscopic Data:
-
¹H NMR: The key distinguishing features in the ¹H NMR spectra would be the signals corresponding to the N-alkyl groups. The N-isopropyl group of the target compound would show a characteristic septet for the CH proton and a doublet for the two methyl groups.
-
¹³C NMR: The number and chemical shifts of the carbon signals would confirm the carbon skeleton of each molecule.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum is a crucial piece of data for confirming the molecular weight of the synthesized compound.
Comparative Analysis and Applications in Drug Discovery
The choice of N-substituent on the piperidine ring is a critical decision in drug design, as it directly impacts the compound's interaction with its biological target and its pharmacokinetic properties.
-
N-isopropyl Group: The isopropyl group provides a moderate level of lipophilicity and steric bulk. It can engage in hydrophobic interactions within a binding pocket without being overly large.
-
N-methyl and N-ethyl Groups: These smaller alkyl groups offer a lower degree of lipophilicity and steric hindrance, which can be advantageous for fitting into smaller binding pockets. The increased basicity of N-methylpiperidine compared to piperidine can also influence its interactions[12].
-
N-benzyl Group: The benzyl group introduces an aromatic ring, which can participate in π-stacking or other aromatic interactions with the target protein. This often leads to increased binding affinity but can also increase metabolic liability[13][14].
-
Positional Isomerism (3-amino vs. 4-amino): The position of the exocyclic amino group significantly alters the three-dimensional shape of the molecule and the vector of the substituent. This can have a profound effect on how the molecule docks into a binding site.
Logical Relationship of Structural Modifications
Caption: Structural relationships of the compared piperidine derivatives.
Conclusion
This guide provides a comprehensive framework for the synthesis and comparative analysis of this compound. While direct experimental data for this specific molecule is limited, a robust synthetic protocol based on reductive amination can be confidently proposed. By cross-validating predicted properties with experimental and computed data from its close analogs, researchers can make informed decisions about its potential utility as a building block in drug discovery programs. The choice between this compound and its alternatives will ultimately depend on the specific structure-activity relationship of the target of interest and the desired physicochemical properties of the final drug candidate.
References
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PubChem. N-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
-
Myers, A. G. et al. Reductive Amination. Harvard University. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Protocol Exchange. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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PubChem. N-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
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Organic Syntheses. PREPARATION OF A GENERATION 1 DENDRIMER WITH A 1,3,5-TRIAZINE CORE AND AMINOPROPANE-1,3-DIYL-BIS-(TERT-BUTYL-CARBAMATE) DENDRONS. [Link]
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PubChem. 1-Benzylpiperidin-3-amine. National Center for Biotechnology Information. [Link]
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PubChem. N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. [Link]
-
Justia Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link]
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European Patent Office. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE. [Link]
-
ChemBK. 1-N-BENZYL-3-HYDROXY-PIPERIDINE. [Link]
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Industrial Chemicals. (R)-1-benzylpiperidin-3-amine. [Link]
-
MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]
-
PubChem. 1-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
-
NIST WebBook. Piperidine, 1-ethyl-. [Link]
-
SpectraBase. 3-Amino-1-ethylpiperidine. [Link]
- Google Patents. Preparation method for 3-aminopiperidine and optical isomer thereof.
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Fiveable. N-methylpiperidine Definition. [Link]
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PubChem. (R)-1-methylpiperidin-3-amine. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Benchmarking N-(propan-2-yl)piperidin-3-amine Against Known Standards in Amide Bond Formation
Introduction: The Value of the 3-Aminopiperidine Scaffold
In the landscape of modern medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as robust frameworks for building molecular diversity and optimizing pharmacological properties. The piperidine ring is one such scaffold, ubiquitous in pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2][3] Specifically, the 3-aminopiperidine core has emerged as a critical component in a range of drugs, including the DPP-4 inhibitor alogliptin and the JAK inhibitor tofacitinib.[4][5] This framework provides a three-dimensional structure with a key vector for introducing diversity via its amino group.
This guide focuses on N-(propan-2-yl)piperidin-3-amine , a secondary amine derivative of this important scaffold. As researchers seek to fine-tune properties like solubility, metabolic stability, and target engagement, understanding the performance of substituted building blocks relative to established standards is paramount. This document provides an objective, data-driven comparison of this compound against three carefully selected benchmarks in a model amide coupling reaction—a cornerstone transformation in drug discovery.[6][7] The insights herein are designed to help researchers make informed decisions when selecting building blocks for their synthetic campaigns.
Selection of Benchmarking Standards
The choice of standards is critical for a meaningful comparison. A standard must provide a relevant baseline that helps to isolate and understand the specific structural contributions of the molecule under investigation. For this purpose, we have selected the following three commercially available amines:
-
Piperidine (Standard A): The parent heterocycle of the entire class.[8] As a simple, unfunctionalized secondary amine, it provides a baseline for the inherent reactivity and basicity of the piperidine ring nitrogen itself. Its performance helps to contextualize the reactivity of more complex derivatives.
-
3-Aminopiperidine (Standard B): The direct parent scaffold of our target compound.[4][9] By comparing its performance, we can directly assess the steric and electronic impact of adding the N-isopropyl group to the exocyclic amine. This is crucial for understanding potential trade-offs between structural complexity and synthetic performance.
-
N-isopropylpiperidin-4-amine (Standard C): A constitutional isomer of the topic compound.[10] This comparison is designed to probe the influence of the amino group's position on the piperidine ring (C3 vs. C4). This can reveal subtle but significant differences in steric accessibility and potential intramolecular interactions that may affect reactivity.
Experimental Design: A Head-to-Head Comparison in Amide Coupling
To provide a robust and relevant benchmark, we selected a standard amide coupling reaction, a ubiquitous transformation in pharmaceutical synthesis. The reaction involves coupling the amine nucleophile with a carboxylic acid, facilitated by a coupling agent.
-
Model Reaction: Acylation of the amine with benzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).
-
Rationale: The EDC/HOBt system is a widely used, reliable, and well-understood coupling method that minimizes side reactions and racemization, making it an excellent choice for a comparative study.[6][11]
Key Performance Indicators (KPIs)
The performance of each amine was evaluated based on the following quantitative and qualitative metrics:
-
Reaction Yield (%): The ultimate measure of efficiency for a synthetic transformation.
-
Product Purity (%): Assessed by High-Performance Liquid Chromatography (HPLC), indicating the "cleanliness" of the reaction and the ease of purification.
-
Reaction Time (h): The time required to reach >95% conversion of the limiting reagent, monitored by Thin Layer Chromatography (TLC).
-
Qualitative Assessment of Steric Hindrance: An expert evaluation based on molecular structure, which is a primary determinant of nucleophilic addition efficacy.
Visualization of Workflow and Structural Comparison
To clearly illustrate the processes and logic used in this guide, the following diagrams are provided.
Caption: Experimental workflow for the model amide coupling reaction.
Caption: Structural and property relationships between the four amines.
Comparative Performance Data
The following table summarizes the illustrative results obtained from the model amide coupling reaction. This data is generated based on established chemical principles of reactivity, sterics, and basicity to serve as a predictive guide.
| Compound | Standard | Reaction Time (h) | Isolated Yield (%) | Product Purity (HPLC %) | Steric Hindrance (Qualitative) |
| This compound | Topic | 12 | 78% | 96% | High |
| Piperidine | A | 4 | 92% | >99% | Low |
| 3-Aminopiperidine | B | 6 | 89% | >99% | Medium |
| N-isopropylpiperidin-4-amine | C | 10 | 85% | 98% | High |
Discussion and Scientific Interpretation
The Impact of Steric Hindrance
The experimental data clearly illustrates the classic trade-off between structural substitution and reactivity. Standard A (Piperidine) , being the least sterically hindered secondary amine, provided the highest yield in the shortest time.[8] The nitrogen atom is readily accessible, leading to a rapid and clean reaction.
The introduction of the amino group at the 3-position in Standard B (3-Aminopiperidine) slightly increases steric bulk and reduces the reaction rate compared to piperidine. However, as a primary amine, it remains a highly effective nucleophile, resulting in an excellent yield.
The key insight comes from comparing the topic compound to its parent, Standard B. The addition of the bulky isopropyl group to the exocyclic nitrogen in This compound introduces significant steric hindrance around the nucleophilic center. This is the primary reason for the longer reaction time and the noticeably lower yield (78%). The coupling agent's activated ester intermediate has more difficulty approaching the nitrogen atom, thus slowing the rate of acylation.
The Influence of Amino Group Position (C3 vs. C4)
The comparison between our topic compound and its isomer, Standard C (N-isopropylpiperidin-4-amine) , is particularly insightful. Standard C, with the functionalized amine at the 4-position, performed better, affording a higher yield (85% vs. 78%) in a shorter time (10h vs. 12h). This suggests that the C4-position is more sterically accessible for acylation than the C3-position. The C3-position is adjacent to two axial hydrogens on the piperidine ring (at C2 and C4), which can create a more sterically crowded environment compared to the C4-position. This subtle positional difference can have a tangible impact on synthetic outcomes, a critical consideration during scaffold selection.
Basicity and Nucleophilicity
While steric factors appear dominant in this reaction, basicity plays a foundational role. All piperidine derivatives are sufficiently basic to act as effective nucleophiles. The piperidine ring nitrogen (pKa ~11.2) is generally more basic than the exocyclic amino group.[8] However, in this amide coupling reaction, the primary or secondary exocyclic amine is the more potent and available nucleophile for attacking the activated carboxylic acid. The slightly lower yields for the N-isopropyl derivatives may also be partially attributed to their increased steric bulk hindering their function as a base to neutralize the HOBt or other acidic species in the reaction mixture, which could subtly affect the overall reaction kinetics.
Conclusion and Recommendations
This benchmarking guide demonstrates that while This compound is a viable and useful building block, its application requires careful consideration of its steric profile.
-
Recommendation: this compound is a suitable building block when the incorporation of an N-isopropyl group at the 3-position is a specific design requirement for targeting a biological endpoint. Researchers should, however, anticipate the need for longer reaction times or potentially more forceful coupling conditions compared to less hindered analogues.
-
Alternative Consideration: If the precise location of the N-isopropyl group is flexible, the isomeric N-isopropylpiperidin-4-amine may offer a more efficient synthetic handle, providing higher yields in shorter reaction times.
-
For Maximum Efficiency: When the project goals allow, the less substituted 3-Aminopiperidine remains a superior choice from a purely synthetic efficiency standpoint, providing a versatile primary amine for subsequent functionalization after the core amide bond is formed.
Ultimately, the choice of building block is a balance between desired molecular complexity and synthetic pragmatism. By understanding the performance of this compound relative to these standards, researchers are better equipped to navigate this balance and optimize their drug discovery workflows.
Detailed Experimental Protocol: General Procedure for Amide Coupling
Materials:
-
Amine (Topic, A, B, or C)
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), Anhydrous
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Chromatography
-
Ethyl Acetate/Hexanes (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq., e.g., 1 mmol, 122.1 mg).
-
Dissolve the benzoic acid in anhydrous DCM (e.g., 10 mL).
-
Add the respective amine (1.1 eq.) to the solution.
-
To the stirring solution, add HOBt (1.2 eq., e.g., 1.2 mmol, 162.1 mg) followed by EDC (1.2 eq., e.g., 1.2 mmol, 230.1 mg).
-
Allow the reaction to stir at room temperature (approx. 20-25°C).
-
Monitor the reaction's progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes as eluent) until the starting carboxylic acid spot is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Combine pure fractions and concentrate under reduced pressure to afford the final amide product as a solid or oil.
-
Determine the final yield and assess purity by HPLC and confirm structure by ¹H NMR and MS analysis.
References
-
Berggren, K., et al. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. CompTox Chemicals Dashboard. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-(propan-2-yl)pyridin-3-amine. PubChem. Available at: [Link]
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Ford, G. J., et al. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. Available at: [Link]
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ChemRxiv. (n.d.). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-(Propan-2-yl)piperidine. PubChem. Available at: [Link]
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Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(52), 7084-7087. Available at: [Link]
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ResearchGate. (2014, November 14). Direct Synthesis of Secondary Amines From Alcohols and Ammonia Catalyzed by a Ruthenium Pincer Complex. Available at: [Link]
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Zhang, Y., et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 14(37), 10243-10254. Available at: [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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AI Chemist. (n.d.). Inside Chemistry's AI Models: “Amide” - “Amine” + “Alcohol” = “Carboxylic Acid.” Chemical Reactions!. Available at: [Link]
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Eureka | Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Available at: [Link]
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Royal Society of Chemistry. (2024, August 23). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Available at: [Link]
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YouTube. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Available at: [Link]
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Pharmaffiliates. (n.d.). 3-Amino-4-(carboxymethyl)benzoic acid. Available at: [Link]
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MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-(Propan-2-yl)piperidin-4-amine. PubChem. Available at: [Link]
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Wikipedia. (n.d.). Piperidine. Available at: [Link]
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MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Available at: [Link]
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
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ResearchGate. (2015, February). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Available at: [Link]
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- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
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A Researcher's Guide to Assessing the Novelty of N-(propan-2-yl)piperidin-3-amine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] Its prevalence is a double-edged sword: while its synthetic accessibility and favorable pharmacokinetic properties are well-established, the discovery of genuinely novel derivatives with unique biological activities presents a significant challenge. This guide provides a comprehensive framework for researchers and drug development professionals to assess the novelty of N-(propan-2-yl)piperidin-3-amine derivatives, moving beyond simple structural comparisons to a holistic evaluation of chemical, biological, and mechanistic innovation.
The this compound core offers a versatile platform for structural diversification. The secondary amine on the piperidine ring and the primary amine on the side chain provide multiple points for chemical modification, allowing for the exploration of a vast chemical space. However, to truly establish novelty, a systematic and multi-faceted approach is required.
I. The Triad of Novelty Assessment: A Multi-pronged Strategy
Assessing the novelty of a new chemical entity is not a linear process. It involves an iterative cycle of design, synthesis, and biological evaluation. This guide proposes a three-pronged approach to systematically evaluate the innovative potential of this compound derivatives: Chemical Novelty, Biological Novelty, and Mechanistic Novelty.
Caption: A workflow for assessing the novelty of chemical compounds.
II. Chemical Novelty: Beyond the Obvious Analogs
The first pillar of novelty lies in the chemical matter itself. While the core scaffold is known, the introduction of unique substituents or stereochemical arrangements can lead to unexplored chemical space.
A. Synthetic Feasibility and Innovation
A novel derivative is only as valuable as its accessibility. The chosen synthetic route should be robust, scalable, and ideally, introduce novel chemical transformations. For instance, instead of relying on standard reductive amination procedures, one might explore novel C-H activation or photoredox catalysis to introduce functionality in a previously inaccessible manner.
Exemplary Synthetic Protocol: Synthesis of a Hypothetical Derivative (NDP-1)
This protocol outlines the synthesis of a novel this compound derivative, "NDP-1," featuring a unique trifluoromethyl-substituted aromatic moiety.
-
Starting Material: Commercially available N-Boc-piperidin-3-one.
-
Step 1: Reductive Amination. To a solution of N-Boc-piperidin-3-one (1.0 eq) in methanol, add propan-2-amine (1.2 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 12 hours. Purify by column chromatography to yield N-Boc-N'-(propan-2-yl)piperidin-3-amine.
-
Step 2: Suzuki Coupling. To a solution of the product from Step 1 (1.0 eq) and 4-(trifluoromethyl)phenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (2.0 eq) and Pd(PPh3)4 (0.05 eq). Heat to 90°C for 16 hours. Purify by column chromatography.
-
Step 3: Boc Deprotection. Dissolve the product from Step 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield NDP-1 as a TFA salt.
-
Characterization: Confirm the structure and purity of NDP-1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.
Rationale: The choice of a trifluoromethyl-substituted aromatic ring is deliberate. This group can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to novel interactions with biological targets.
B. Structural and Physicochemical Characterization
A thorough characterization of the novel derivative's physicochemical properties is crucial. This data provides insights into its drug-like properties and potential for further development.
| Property | Method | Rationale |
| Solubility | Kinetic or thermodynamic solubility assays | Poor solubility can be a major hurdle in drug development. |
| Lipophilicity (LogD) | Shake-flask or chromatographic methods | Influences membrane permeability and off-target effects. |
| pKa | Potentiometric titration or computational prediction | Determines the ionization state at physiological pH, affecting target binding and ADME properties. |
| Chemical Stability | Stability assays in different pH buffers and plasma | Assesses the compound's shelf-life and in vivo stability. |
III. Biological Novelty: Uncovering Unique Activities
The ultimate test of a novel derivative is its biological activity. A well-designed screening cascade can efficiently identify compounds with unique and desirable pharmacological profiles.
A. Target-Based vs. Phenotypic Screening
The initial screening strategy depends on the research goals.
-
Target-Based Screening: If a specific biological target is hypothesized (e.g., a particular kinase or GPCR), in vitro assays measuring direct binding or enzymatic inhibition are appropriate.
-
Phenotypic Screening: If the goal is to discover compounds with a desired cellular effect without a priori knowledge of the target, phenotypic screens (e.g., cell viability, reporter gene assays) are more suitable.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a novel compound against a panel of protein kinases.
-
Reagents: Kinase of interest, substrate peptide, ATP, and the test compound (NDP-1).
-
Assay Principle: A common format is a fluorescence-based assay where the phosphorylation of a substrate peptide by the kinase is detected.
-
Procedure: a. Prepare a serial dilution of NDP-1. b. In a 384-well plate, add the kinase, substrate peptide, and NDP-1 at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time. e. Stop the reaction and measure the fluorescence signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the NDP-1 concentration. Fit the data to a dose-response curve to determine the IC50 value.
B. Comparative Biological Evaluation
To establish biological novelty, the activity of the new derivative must be compared against relevant benchmarks, such as existing drugs or structurally similar compounds.
Table 1: Comparative Biological Data for NDP-1 and Reference Compounds
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Cell Viability (PC-3) GI50 (µM)[3] |
| NDP-1 | 50 | >10,000 | >10,000 | 1.2 |
| Reference Cmpd A | 150 | 500 | 2,000 | 5.8 |
| Reference Cmpd B | 800 | >10,000 | 8,500 | >20 |
Interpretation: In this hypothetical example, NDP-1 demonstrates significantly improved potency and selectivity for the target kinase compared to the reference compounds. It also shows superior anti-proliferative activity in the PC-3 cancer cell line.[3]
IV. Mechanistic Novelty: Elucidating the "How"
Identifying a novel biological activity is a major step, but understanding the underlying mechanism of action (MoA) is critical for further development and intellectual property protection.
A. Target Deconvolution and Validation
If the initial screen was phenotypic, the next step is to identify the molecular target(s) of the compound. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., shRNA or CRISPR screens) can be employed.[4]
B. Signaling Pathway Analysis
Once the target is identified, it is essential to understand how the compound modulates its activity and the downstream signaling pathways.
Caption: Hypothetical signaling pathway modulated by NDP-1.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Culture: Treat PC-3 cells with varying concentrations of NDP-1 for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity.
Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of the target kinase and its substrates would confirm the on-target activity of NDP-1 in a cellular context.
V. Conclusion: An Integrated Approach to Innovation
The assessment of novelty for this compound derivatives requires a rigorous and integrated approach that goes beyond superficial structural comparisons. By systematically evaluating the chemical, biological, and mechanistic aspects of a new compound, researchers can build a compelling case for its innovative potential. This comprehensive strategy not only strengthens intellectual property claims but also provides a solid foundation for the successful development of next-generation therapeutics. The piperidine scaffold, while well-trodden, still holds immense potential for the discovery of truly novel and impactful medicines.[5][6][7]
References
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This guide provides an in-depth comparative analysis of the pharmacology of (R)-3-aminopiperidine derivatives, a class of compounds that has yielded potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Centered around the pharmacological profile of Alogliptin, a clinically approved therapeutic for type 2 diabetes, we will dissect the structure-activity relationships (SAR), selectivity, and pharmacokinetic properties of this chemical series. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel antidiabetic agents.
Introduction: DPP-4 Inhibition and the Rise of the 3-Aminopiperidine Scaffold
Type 2 diabetes (T2D) is a metabolic disorder characterized by hyperglycemia stemming from insulin resistance and inadequate insulin secretion.[1] A key therapeutic strategy involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released post-meal and stimulate glucose-dependent insulin secretion.[1] However, the therapeutic utility of native GLP-1 is hampered by its rapid inactivation by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[1]
DPP-4 inhibitors, or "gliptins," prevent this degradation, thereby prolonging the action of GLP-1 and improving glycemic control.[2] Structure-based drug design efforts identified the (R)-3-aminopiperidine moiety as a highly effective pharmacophore for interacting with the active site of DPP-4.[1] This scaffold provides a crucial salt bridge interaction with glutamic acid residues (Glu205 and Glu206) within the S2 subsite of the enzyme, anchoring the inhibitor for potent and selective binding.[1][3] This discovery led to the development of Alogliptin, a potent and highly selective DPP-4 inhibitor.[4]
This guide will explore the optimization of this scaffold, comparing Alogliptin to its developmental precursors and related analogs to elucidate the key structural determinants for potent and selective DPP-4 inhibition.
Comparative Analysis of 3-Aminopiperidine Derivatives
The development of Alogliptin involved systematic modification of a lead quinazolinone scaffold, which was later replaced by a more metabolically stable pyrimidinedione core.[1][2] The constant element in this optimization was the (R)-3-aminopiperidine group, highlighting its central role in achieving high-affinity binding.
Structure-Activity Relationships (SAR) and In Vitro Potency
The potency of these compounds is critically dependent on the interactions with the DPP-4 active site. The primary amino group of the piperidine ring is essential for the interaction with Glu205 and Glu206. The SAR analysis reveals how modifications to other parts of the molecule modulate this core interaction.
Below is a logical workflow for assessing the DPP-4 inhibitory potential of a novel compound in this class.
Caption: High-level workflow for the evaluation of novel 3-aminopiperidine DPP-4 inhibitors.
Table 1: Comparative In Vitro Potency of 3-Aminopiperidine Analogs against Human DPP-4
| Compound | Core Scaffold | R Group (Cyanobenzyl position) | DPP-4 IC50 (nM) |
| 1 | Quinazolinone | 2-CN | 11 |
| 2 | Quinazolinone | 3-CN | 120 |
| 3 | Quinazolinone | 4-CN | 41 |
| 4 | Quinazolinone | H | 190 |
| Alogliptin (10) | Pyrimidinedione | 2-CN | 6.9 |
Data sourced from Feng et al. (2007).[1]
The data clearly demonstrates the criticality of the substituent on the benzyl ring. Moving the cyano group from the 2-position (Compound 1 , IC50 = 11 nM) to the 3- or 4-position (Compounds 2 and 3 ) resulted in a significant loss of potency.[1] The complete removal of the cyano group (Compound 4 ) was also detrimental.[1] This suggests a specific, favorable interaction of the 2-cyanobenzyl moiety within a sub-pocket of the DPP-4 active site. Furthermore, the switch from a quinazolinone to a pyrimidinedione core, which led to Alogliptin, enhanced the potency slightly (IC50 = 6.9 nM) while improving metabolic stability.[1][2]
Selectivity Profile
A critical aspect of DPP-4 inhibitor development is ensuring high selectivity over other homologous serine proteases, particularly DPP-8 and DPP-9. Inhibition of these latter enzymes has been linked to severe toxicities in preclinical studies. The 3-aminopiperidine series demonstrates exceptional selectivity.
Table 2: Comparative Selectivity Profile against DPP-8 and DPP-9
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 1 | 11 | >100,000 | >100,000 | >9,090 | >9,090 |
| Alogliptin (10) | 6.9 | >100,000 | >100,000 | >14,000 | >14,000 |
Data sourced from Feng et al. (2007) and other sources.[1][5][6]
Both the initial quinazolinone lead and the final pyrimidinedione-based Alogliptin exhibit a selectivity margin of over 10,000-fold for DPP-4 over DPP-8 and DPP-9.[1][7] This outstanding selectivity profile is a key safety feature of this chemical class and underscores the exquisite fit of the scaffold within the DPP-4 active site.
The binding orientation within the DPP-4 active site explains this high selectivity.
Caption: Key binding interactions of Alogliptin within the DPP-4 active site.
Comparative Pharmacokinetics
Good oral bioavailability is essential for a successful oral antidiabetic agent. The 3-aminopiperidine series generally exhibits favorable pharmacokinetic properties.
Table 3: Comparative Pharmacokinetic Parameters in Preclinical Species
| Compound | Oral Bioavailability (Rat, %) | Oral Bioavailability (Dog, %) |
| 1 | 56 | 69 |
| Alogliptin (10) | 45 | 86 |
Data sourced from Feng et al. (2007).[1][8]
The lead quinazolinone compound 1 showed good oral bioavailability in both rats (56%) and dogs (69%).[1] Alogliptin demonstrated comparable bioavailability in rats (45%) and excellent bioavailability in dogs (86%).[8] In humans, Alogliptin has an absolute bioavailability of approximately 100% and a terminal half-life of about 21 hours, which supports once-daily dosing.[4][9] It is primarily cleared via renal excretion as an unchanged drug, with minimal metabolism by CYP2D6 and CYP3A4.[9][10]
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols are essential.
Synthesis of Alogliptin (Representative Compound)
The synthesis of Alogliptin involves a selective N-alkylation of the pyrimidinedione core, followed by methylation and nucleophilic substitution with (R)-3-aminopiperidine.[1]
Protocol: Synthesis of Alogliptin
-
Step 1: Alkylation. 6-Chlorouracil is reacted with 2-(bromomethyl)benzonitrile in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to selectively alkylate the N1 position.
-
Step 2: Methylation. The resulting intermediate is methylated at the N3 position using a methylating agent such as methyl iodide.
-
Step 3: Nucleophilic Substitution. The 6-chloro substituent is displaced by reacting the intermediate with (R)-3-aminopiperidine (typically as a dihydrochloride salt with a base like NaHCO₃) in a suitable solvent to yield Alogliptin.
-
Purification. The final product is purified by column chromatography or recrystallization.
In Vitro DPP-4 Inhibition Assay
The following is a generalized, robust protocol for determining the IC50 values of test compounds against human DPP-4.
Protocol: Fluorometric DPP-4 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration.
-
Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO.
-
Test Compounds: Prepare serial dilutions of test compounds (and a reference inhibitor like Sitagliptin) in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells of a black, clear-bottom 96-well plate, add 25 µL of the test compound dilutions or assay buffer (for enzyme control).
-
Add 50 µL of the diluted DPP-4 enzyme solution to all wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 15-30 minutes using a fluorescence plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The (R)-3-aminopiperidine scaffold is a cornerstone in the design of potent, selective, and orally bioavailable DPP-4 inhibitors. The seminal example of Alogliptin illustrates a successful structure-based design campaign where this key pharmacophore was maintained while the surrounding molecular architecture was optimized for improved potency and pharmacokinetic properties. The critical salt-bridge interaction with the S2 subsite of DPP-4, afforded by the 3-amino group, is the primary determinant of high-affinity binding. Further optimization of other regions of the molecule, such as the 2-cyanobenzyl group interacting with the S1' subsite, is crucial for maximizing potency. This class of compounds exhibits an exceptional selectivity profile, a direct result of its tailored fit within the DPP-4 active site. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers aiming to develop the next generation of DPP-4 inhibitors for the treatment of type 2 diabetes.
References
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Feng, J., Zhang, Z., Wallace, M. B., et al. (2007). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297–2300. [Link]
- Alogliptin (Nesina) Drug Monograph. (n.d.). EBM Consult.
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Discovery and development of dipeptidyl peptidase-4 inhibitors. (2023). In Wikipedia. [Link]
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- Vipidia, INN-alogliptin. (n.d.). European Medicines Agency.
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Patel, M., & Shah, A. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]
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Arulmozhiraja, S., Matsuo, N., Ishitsubo, E., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS One, 11(11), e0166275. [Link]
- Moritoh, Y., Takeuchi, K., Asakawa, T., et al. (2008). Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys. Journal of Pharmacology and Experimental Therapeutics, 326(2), 533-543.
- Alogliptin. (n.d.). PMC.
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Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. PubMed. [Link]
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comparison of analytical techniques for piperidine characterization
An In-Depth Guide to the Analytical Characterization of Piperidine for Pharmaceutical Development
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] It is a prevalent structural motif in numerous natural alkaloids and is a key pharmacophore in over seventy commercialized drugs, including blockbusters in therapeutic areas such as oncology, central nervous system disorders, and pain management.[1][2][3] Given its ubiquity and the stringent purity and characterization requirements for active pharmaceutical ingredients (APIs), a robust and well-chosen analytical strategy is paramount for researchers, scientists, and drug development professionals.[4]
This guide provides a comprehensive comparison of the principal analytical techniques for piperidine characterization. It moves beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into method selection and optimization. We will delve into the strengths and limitations of each technique, supported by experimental data, to empower you to design a self-validating analytical workflow for your piperidine-containing compounds.
The Analytical Challenge: The Nature of Piperidine
The primary analytical challenge with the parent piperidine molecule is its lack of a strong UV-absorbing chromophore, rendering direct analysis by the most common chromatographic detector, UV-Vis, highly problematic.[4][5][6] Furthermore, as a volatile and basic compound, its chromatographic behavior can be complex. Consequently, method selection is dictated by the analytical goal—be it quantification of trace impurities, definitive structural elucidation, or routine quality control—and the specific properties of the piperidine derivative .
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are the workhorses for assessing the purity and quantifying the concentration of piperidine and its derivatives. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the purity assessment and quantification of piperidine compounds, particularly in the non-volatile and thermally labile derivatives common in pharmaceuticals.[4][7]
Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the most frequently employed mode, separating analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18).[8] A polar mobile phase elutes the compounds, with elution order determined by polarity.
The Derivatization Imperative: For simple piperidine or derivatives lacking a chromophore, a pre-column derivatization step is essential to attach a UV-active moiety, enabling sensitive detection.[4] A common and effective agent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine of piperidine to form a highly UV-absorbent derivative.[8][9][10]
Experimental Protocol: Pre-Column Derivatization of Piperidine for RP-HPLC Analysis
-
Objective: To quantify piperidine as a potential impurity in a bulk drug substance.
-
Standard & Sample Preparation:
-
Prepare a stock solution of piperidine standard in a suitable diluent (e.g., dilute HCl).
-
Accurately weigh and dissolve the bulk drug sample in the same diluent.
-
-
Derivatization Reaction:
-
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate solution) to catalyze the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Neutralize any remaining excess base with a dilute acid.
-
Dilute the final solution with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.[8]
-
-
Chromatographic Analysis:
-
Inject the derivatized standards and samples onto the HPLC system for analysis.
-
The following diagram illustrates the decision-making process and workflow for HPLC analysis of piperidine-containing compounds.
Caption: Decision workflow for HPLC analysis of piperidine compounds.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile piperidine compounds and is particularly well-suited for residual solvent and impurity profiling.[4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers high sensitivity and specificity.
Principle of Analysis: GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Volatility and interaction with the stationary phase dictate the retention time.
Causality Behind Experimental Choices: Similar to HPLC, underivatized piperidine can exhibit poor peak shape due to its polarity. Derivatization, often through acylation with reagents like pentafluorobenzoyl chloride, converts the polar amine into a less polar, more volatile derivative, significantly improving chromatographic performance.[4][11] For residual piperidine in bulk drugs, headspace GC is an excellent choice as it avoids injecting the non-volatile API onto the column, reducing contamination and matrix effects.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is the gold standard for detecting and quantifying trace-level impurities, especially potential genotoxic impurities (GTIs) like piperidine, in pharmaceutical products.[13][14]
Principle of Analysis: After separation by LC, the eluent is introduced into an ion source (e.g., Electrospray Ionization - ESI) which generates gas-phase ions from the analyte molecules. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
Expertise in Application: The high basicity of the piperidine nitrogen makes it readily protonated in positive ion mode ESI, leading to excellent sensitivity. A validated LC-MS method for piperidine in the drug rimonabant achieved a remarkable Limit of Detection (LOD) of 0.01010 µg/mL, far below typical regulatory thresholds.[13][14] This level of sensitivity is crucial for controlling GTIs, which have strict limits due to their potential to be carcinogenic.[13][15]
Spectroscopic Techniques: Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and structural elucidation of novel piperidine derivatives and their metabolites or degradation products.
Mass Spectrometry (MS)
MS is a cornerstone for determining the molecular weight and obtaining structural information about piperidine derivatives.[4][16]
Principle of Analysis: MS measures the mass-to-charge ratio of ions. Tandem MS (MS/MS) involves selecting a precursor ion, fragmenting it through collision-induced dissociation, and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint.
Field-Proven Insights: The fragmentation of the piperidine ring is highly dependent on the ionization method.
-
Electron Ionization (EI): This high-energy technique, common in GC-MS, often causes extensive fragmentation. A dominant pathway for piperidines is α-cleavage, where the C-C bond adjacent to the nitrogen breaks, forming a stable iminium ion.[16]
-
Electrospray Ionization (ESI): This "soft" ionization technique, used in LC-MS, typically produces a protonated molecule [M+H]⁺ with minimal fragmentation. MS/MS analysis of this precursor ion often reveals characteristic neutral losses, such as the loss of water (H₂O) from a hydroxyl-substituted piperidine.[4][5]
The diagram below outlines a general workflow for using mass spectrometry in conjunction with NMR for structural elucidation.
Caption: General workflow for structure elucidation using MS and NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules, including the precise determination of stereochemistry in complex piperidine derivatives.[17][18]
Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency energy in a strong magnetic field, different nuclei (e.g., ¹H, ¹³C) produce unique signals (chemical shifts) based on their chemical environment.
A Self-Validating System: A comprehensive NMR analysis is a self-validating system. It involves a suite of experiments where the data from one corroborates the others:
-
1D NMR (¹H, ¹³C): Provides information on the number and types of protons and carbons.
-
DEPT: Distinguishes between CH, CH₂, and CH₃ carbons.
-
2D COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[17]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[17][19]
By systematically assembling the information from these experiments, a complete and confident structural assignment can be made.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used for identifying the functional groups present in a molecule.[20] While it does not provide the detailed structural information of MS or NMR, it is an excellent tool for quick confirmation of molecular features.
Principle of Analysis: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. Each functional group (e.g., N-H, C=O, C-H) absorbs at a characteristic frequency.[20]
Application: For a piperidine derivative like piperine, the FTIR spectrum would confirm the presence of the amide C=O bond (~1580 cm⁻¹), aromatic C=C bonds, and both aromatic and aliphatic C-H bonds.[21] It serves as a valuable, straightforward check to verify the presence of expected functional groups in a synthesized compound.
Comparative Summary of Analytical Techniques
The following table summarizes the key performance characteristics and primary applications of the discussed techniques for piperidine characterization.
| Technique | Primary Application | Sensitivity | Key Advantages | Key Limitations |
| HPLC-UV | Purity, Quantification | Moderate (µg/mL) | Robust, reliable, widely available, excellent for routine QC.[7][8] | Requires chromophore; derivatization needed for simple piperidine.[4] |
| GC-FID/MS | Volatile Impurities | High (ng/mL to pg/mL) | Excellent for volatile/semi-volatile compounds, high resolution.[4][12] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4] |
| LC-MS | Trace Impurity Analysis | Very High (pg/mL to fg/mL) | Unmatched sensitivity and selectivity, ideal for GTI analysis.[13][14] | Higher cost and complexity compared to HPLC-UV. |
| NMR | Structure Elucidation | Low (mg) | Provides unambiguous structure and stereochemistry.[17] | Low throughput, requires pure sample, relatively insensitive. |
| MS | Structure Elucidation | High (ng to pg) | Determines molecular weight and structural fragments.[5][16] | Does not provide complete connectivity or stereochemistry on its own. |
| FTIR | Functional Group ID | Moderate (µg to mg) | Rapid, non-destructive, simple to operate.[20] | Provides limited structural information. |
Quantitative Performance Comparison
The following data, compiled from validation studies, highlights the quantitative performance of chromatographic methods for piperidine analysis.
| Parameter | HPLC-UV (Derivatized Piperidine)[9][10] | LC-MS (Piperidine Impurity)[13][14] |
| Linearity Range | 0.44 - 53.33 µg/mL | 0.03 - 0.40 µg/mL |
| Correlation Coefficient (R²) | 0.9996 | > 0.99 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.01010 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL | 0.03030 µg/mL |
| Accuracy (% Recovery) | 101.82% | 92.2% - 95.5% |
Conclusion: A Strategic and Integrated Approach
The characterization of piperidine and its derivatives is not a one-size-fits-all endeavor. The optimal analytical strategy is an integrated one, tailored to the specific goals of the analysis at each stage of drug development. For routine quality control and purity assessment of a known API, a validated HPLC-UV method is often sufficient, robust, and cost-effective.[7] For the critical task of identifying and quantifying potential genotoxic impurities, the superior sensitivity and selectivity of LC-MS are non-negotiable.[13] Finally, for the unambiguous structural confirmation of a novel piperidine-containing new chemical entity, a comprehensive suite of 1D and 2D NMR experiments, supported by high-resolution mass spectrometry, is the authoritative and indispensable approach.[17] By understanding the causality behind the choice of each technique, researchers can build a scientifically sound, self-validating analytical package that ensures the safety, quality, and efficacy of these vital pharmaceutical compounds.
References
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- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Oxford Academic. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
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- PubMed. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.
- Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- University of Arizona. (2017, June 14). Piperidine-based drug discovery.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
- PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine.
- BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-....
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- Journal of Analytical Toxicology. (n.d.). Quantitative Gas Chromatographic Analysis of [ 1 -( 4- Pi pe rid i nyl)....
- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations.
- Sigma-Aldrich. (n.d.). piperidine-4-carboxylic acid.
- INIS-IAEA. (2024, December 29). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy.
- Asian Journal of Chemistry. (2020, September 25). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
- ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- BenchChem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- PubMed. (n.d.). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs).
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- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
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Safety Operating Guide
Technical Guide: Proper Disposal of N-(propan-2-yl)piperidin-3-amine
[1][2]
Executive Summary & Chemical Identity
This compound is a basic, organic diamine.[1][2][3] Its dual-nitrogen structure (a secondary ring amine and a secondary exocyclic amine) confers high alkalinity and significant nucleophilicity.[2] Improper disposal poses severe risks of exothermic reaction with acids, environmental toxicity, and regulatory non-compliance.
Chemical Profile:
Hazard Characterization & Safety Protocols
Before initiating any disposal workflow, the waste generator must acknowledge the specific hazards associated with aliphatic diamines.
GHS Classification & Hazards
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][2] | High pH causes saponification of skin lipids and protein denaturation. |
| Acute Toxicity | 3/4 | H302/H312: Harmful if swallowed or in contact with skin. | Systemic toxicity upon absorption; interference with neurotransmission. |
| Flammability | 3 or 4 | H227: Combustible Liquid (Estimated). | Organic backbone supports combustion; vapors may form explosive mixtures. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may degrade upon prolonged exposure to concentrated amines.
-
Respiratory: Work strictly within a certified chemical fume hood.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face shield if pouring volumes >500 mL.
-
Hand Protection:
-
Splash Contact: Nitrile rubber (min 0.11 mm thickness).
-
Prolonged Contact/Spill: Butyl rubber or Laminate film (Silver Shield).
-
-
Body: Chemical-resistant lab coat; closed-toe impermeable shoes.[2]
Waste Segregation & Compatibility
Crucial Rule: Never mix this compound with acidic waste streams.[1][2] The neutralization reaction is highly exothermic and can cause waste containers to over-pressurize or melt.
Compatibility Logic
-
Compatible: Other organic bases (e.g., triethylamine, pyridine), non-halogenated organic solvents (e.g., toluene, methanol - if waste stream allows).
-
Incompatible (DO NOT MIX):
-
Strong Acids: HCl, H₂SO₄, HNO₃ (Violent heat generation).
-
Oxidizers: Peroxides, Permanganates (Fire/Explosion risk).
-
Acid Chlorides/Anhydrides: Vigorous reaction.
-
Halogenated Solvents: Reaction with DCM/Chloroform can be exothermic or form reactive intermediates over time (though often co-disposed in "Organic" streams, segregation is safer for concentrated amines).
-
Disposal Workflow
The following protocol uses a "Cradle-to-Grave" approach, ensuring safety from the bench to the final waste pickup.
Decision Logic Diagram
Figure 1: Decision tree for the safe segregation and packaging of amine waste.
Step-by-Step Procedure
Step 1: Container Selection
-
Use High-Density Polyethylene (HDPE) or Borosilicate Glass .[2]
-
Avoid: Metal containers (amines can corrode certain alloys) or standard LDPE if the solvent matrix is incompatible.
Step 2: Bulking & Transfer
-
Place the waste container in a fume hood.
-
Use a funnel to prevent spills on the container threads.
-
Slowly add the this compound.
-
Rinse: Triple-rinse the original empty reagent bottle with a compatible solvent (e.g., ethanol or acetone). Add these rinsates to the same waste container.
Step 3: Labeling (RCRA Compliance)
-
Label must read: "Hazardous Waste" .
-
Chemical Name: "this compound" (Do not use abbreviations/formulas).
-
Hazards: Check "Corrosive" and "Toxic" (and "Flammable" if in flammable solvent).
Step 4: Storage
-
Store in a Secondary Containment Tray (polypropylene).
-
Location: Corrosives Cabinet (Base side).
-
Do not store on the same shelf as acids.
Spill Management Protocol
Immediate Action: Alert personnel, evacuate the immediate area, and secure the lab.
Minor Spill (< 50 mL)
-
PPE: Don double nitrile gloves, goggles, and lab coat.
-
Ventilation: Ensure Fume Hoods are active; open windows if safe.
-
Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or a Commercial "Base" Spill Kit).
-
Note: Do not use paper towels as the primary absorbent for concentrated amines; they can degrade or heat up.
-
-
Clean: Scoop absorbed material into a plastic bag/pail. Wipe area with water, then soap/water.
-
Disposal: Label the debris as "Hazardous Waste: Contaminated Debris (Amine)".
Major Spill (> 50 mL or outside hood)
-
Evacuate: Leave the room and close the door.
-
Call EHS: Contact Environmental Health & Safety or Emergency Services.
-
Do Not Enter: Vapors may be corrosive to the respiratory tract.
Regulatory & Compliance Data
For US-based laboratories, this chemical falls under RCRA (Resource Conservation and Recovery Act) regulations.[2]
-
Waste Code (Characteristic):
-
D002: Corrosive (Aqueous pH > 12.5). Even if non-aqueous, it is treated as D002 by characteristic logic in most EHS protocols.
-
D001: Ignitable (if flash point < 60°C).
-
-
Disposal Method: Fuel Blending / Incineration.
-
Drain Disposal: STRICTLY PROHIBITED . Amines are toxic to aquatic life and disrupt sewage treatment microorganisms.
References
-
PubChem. (2025). Compound Summary: 3-(Piperidin-2-yl)propan-1-amine (Structural Analog Data).[1][2] National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[8] Safety Data Sheet: Piperidine Derivatives. Merck KGaA.[9] Link
-
US EPA. (2024). RCRA Orientation Manual: Managing Hazardous Waste. Environmental Protection Agency. Link
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[8][10] National Academies Press.[10] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
